molecular formula C15H11ClO5 B1675521 Luteolinidol chloride CAS No. 1154-78-5

Luteolinidol chloride

Cat. No.: B1675521
CAS No.: 1154-78-5
M. Wt: 306.70 g/mol
InChI Key: MMAGHFOHXGFQRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Luteolinidin chloride is an anthocyanidin chloride that has luteolinidin as the cationic counterpart. It contains a luteolinidin.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5.ClH/c16-9-6-12(18)10-2-4-14(20-15(10)7-9)8-1-3-11(17)13(19)5-8;/h1-7H,(H3-,16,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAGHFOHXGFQRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20921728
Record name Luteolinidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154-78-5
Record name Luteolinidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Luteolinidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luteolinidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzopyrylium, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-, chloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.967
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUTEOLINIDOL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M011G96EDA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Luteolinidin Chloride: A Technical Guide to Natural Sources and Isolation for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of luteolinidin chloride, a 3-deoxyanthocyanidin with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document details its natural sources, comprehensive isolation and purification protocols, and its role in cellular signaling pathways.

Natural Sources of Luteolinidin Chloride

Luteolinidin chloride is a naturally occurring orange pigment found in a variety of plant species. While it is most prominently documented in Sorghum bicolor , particularly in pigmented varieties, other sources have also been identified.[1][2] Emerging research has also pointed to its presence in certain species of ferns and mosses , indicating a broader botanical distribution than previously understood.[3]

The concentration of luteolinidin can vary significantly between different plant species and even among varieties of the same species. In Sorghum bicolor, for instance, the content is influenced by the genotype and the color of the pericarp.[4][5]

Table 1: Quantitative Content of Luteolinidin in Various Sorghum bicolor Genotypes

Sorghum GenotypeLuteolinidin Content (mg/g)Reference
White Sorghum Seeds (average)1.50[4]
Wheatland1.37[4]
Liaoza-480.09718[6][7]

Note: The quantitative analysis of luteolinidin in less common sources like ferns and mosses is an ongoing area of research, and comprehensive data is not yet available.

Isolation and Purification of Luteolinidin Chloride

The successful isolation and purification of luteolinidin chloride are critical for its characterization and subsequent use in research and drug development. The methodologies employed typically involve an initial extraction from the plant matrix, followed by chromatographic purification.

Extraction Protocols

A common and effective method for the extraction of 3-deoxyanthocyanidins, including luteolinidin, from Sorghum bicolor involves the use of acidified methanol.

Optimized Extraction Protocol for 3-Deoxyanthocyanidins from Sorghum bicolor

  • Solvent System: A solution of hydrochloric acid in methanol (1:100, v/v) is utilized as the extraction solvent.[6][7]

  • Solid-to-Liquid Ratio: A ratio of 1:20 (g/mL) of sorghum grain powder to the extraction solvent is recommended.[6][7]

  • Extraction Time: The mixture is extracted for a duration of 130 minutes.[6][7]

  • Temperature: The extraction is carried out at a constant temperature of 40 °C.[6][7]

This protocol has been optimized through single-factor experiments and response surface analysis to ensure a high yield of 3-deoxyanthocyanidins.[6]

Purification Protocols

Following extraction, the crude extract containing luteolinidin chloride requires further purification to isolate the compound of interest from other phytochemicals. Column chromatography and preparative high-performance liquid chromatography (prep-HPLC) are the most effective techniques for this purpose.

Column Chromatography Protocol

Column chromatography serves as a primary purification step. The choice of stationary and mobile phases is crucial for effective separation.

  • Stationary Phase: Silica gel is a commonly used stationary phase for the separation of flavonoids.

  • Mobile Phase: A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate or chloroform-methanol system, is typically employed to elute the compounds. The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing luteolinidin.

Preparative HPLC (Prep-HPLC) Protocol

For achieving high purity, prep-HPLC is the method of choice. A reverse-phase C18 column is often used for the separation of flavonoids.

  • Column: A C18 reversed-phase column is suitable for this purification.

  • Mobile Phase: A gradient of methanol and water, often with a small percentage of acetic or formic acid to improve peak shape, is a common mobile phase. For example, a gradient of methanol and 0.1% aqueous acetic acid can be effective.

  • Detection: A photodiode array (PDA) or UV-Vis detector set at the appropriate wavelength for luteolinidin allows for the monitoring and collection of the pure compound.

Workflow for Luteolinidin Chloride Purification

PurificationWorkflow CrudeExtract Crude Extract ColumnChromatography Column Chromatography (e.g., Silica Gel) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection PrepHPLC Preparative HPLC (C18 Column) FractionCollection->PrepHPLC PureCompound Pure Luteolinidin Chloride PrepHPLC->PureCompound

Caption: A typical workflow for the purification of luteolinidin chloride from a crude plant extract.

Signaling Pathway Involvement: CD38 Inhibition

Luteolinidin chloride has been identified as a potent inhibitor of the ecto-enzyme CD38. This inhibition has significant downstream effects, particularly in the context of cardiovascular health. CD38 is a major consumer of nicotinamide adenine dinucleotide (NAD+), and its inhibition by luteolinidin leads to the preservation of cellular NAD(P)(H) levels.

The maintenance of NAD(P)(H) pools is crucial for the function of endothelial nitric oxide synthase (eNOS). By preserving NAD(P)(H), luteolinidin ensures the continued activity of eNOS, which is vital for the production of nitric oxide (NO). Nitric oxide is a key signaling molecule involved in vasodilation and the protection of the endothelium from dysfunction, particularly following ischemia-reperfusion injury.

Signaling Pathway of Luteolinidin Chloride as a CD38 Inhibitor

CD38SignalingPathway cluster_0 Cellular Environment Luteolinidin Luteolinidin Chloride CD38 CD38 Luteolinidin->CD38 Inhibits NAD NAD(P)+ CD38->NAD Degrades NADH NAD(P)H eNOS eNOS NADH->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation & Endothelial Protection NO->Vasodilation

Caption: Luteolinidin chloride inhibits CD38, preserving NAD(P)H levels and promoting eNOS activity.

This technical guide provides a foundational understanding of luteolinidin chloride for research and development purposes. The detailed methodologies and compiled data serve as a valuable resource for scientists working on the isolation and application of this promising natural compound. Further research into its diverse natural sources and biological activities is warranted.

References

Luteolinidin Chloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolinidin chloride, a deoxyanthocyanidin found in plants such as Sorghum bicolor, is a flavonoid compound that has garnered interest for its potential therapeutic applications.[1][2] This technical guide provides an in-depth overview of the current understanding of luteolinidin chloride's mechanisms of action, with a focus on its enzymatic inhibition and cardioprotective effects. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents signaling pathways and experimental workflows through structured diagrams. While research on luteolinidin chloride is ongoing, this guide consolidates the existing scientific literature to support further investigation and drug development efforts.

Core Mechanisms of Action

Luteolinidin chloride's primary established mechanisms of action are the inhibition of two key enzymes: CD38 and tyrosinase.

CD38 Inhibition and Cardioprotection

Luteolinidin chloride is a potent inhibitor of CD38, a multifunctional enzyme involved in NAD+ metabolism.[1][2] By inhibiting CD38, luteolinidin chloride protects the heart from ischemia/reperfusion injury.[1][2] This protection is achieved by preserving endothelial nitric oxide synthase (eNOS) function and preventing endothelial dysfunction.[1]

Signaling Pathway: Cardioprotection through CD38 Inhibition

cluster_0 Ischemia/Reperfusion Injury cluster_1 Luteolinidin Chloride Action cluster_2 Cellular Effects I/R Ischemia/ Reperfusion CD38 CD38 I/R->CD38 Activates Luteolinidin Luteolinidin Chloride Luteolinidin->CD38 Inhibits (Ki = 11.4 µM) NADPH NADP(H) Levels Preserved CD38->NADPH Depletes (Action Blocked) eNOS eNOS Function Maintained NADPH->eNOS Supports Endo_Dys Endothelial Dysfunction Prevented eNOS->Endo_Dys Prevents Cardiac_Func Cardiac Function Protected Endo_Dys->Cardiac_Func Leads to Protection

Caption: Luteolinidin chloride's cardioprotective signaling pathway.

Quantitative Data: CD38 Inhibition and Cardioprotective Effects

ParameterValueExperimental ContextReference
CD38 Inhibition (Ki) 11.4 µMIn vitro enzyme assay[1]
Tyrosinase Inhibition (IC50) 3.7 µMIn vitro enzyme assay[1]
Tyrosinase Inhibition (Ki) 2.8 µMIn vitro enzyme assay, competitive inhibitor[3]
Preservation of NAD(P)(H) and NAD(H) levels 54.6 ± 6.8% and 55.1 ± 5.8% higher recoveryIsolated rat hearts treated with 50 µM luteolinidin after 30 min ischemia and 30 min reperfusion[2]
Infarct Size Reduction <16% with 50 µM luteolinidin vs. >30% in vehicleIsolated rat hearts after 30 min ischemia and 120 min reperfusion[4]
Coronary Blood Flow Dose-dependent maintenanceIsolated rat hearts (5-50 µM luteolinidin) after ischemia[1]

Experimental Protocols: Cardioprotection Studies

  • In Vitro CD38 Inhibition Assay: The potency of luteolinidin chloride as a CD38 inhibitor was determined by incubating recombinant CD38 with varying concentrations of the substrate ε-NAD (5–200 μM) and luteolinidin (1–50 μM). The conversion of ε-NAD to ε-ADP-ribose was monitored by an increase in fluorescence over 10 minutes.[4]

  • Isolated Heart Perfusion (Langendorff Model): Rat hearts were aerobically perfused and equilibrated for 20 minutes. They were then treated with luteolinidin chloride (5, 15, 25, or 50 µM) delivered via liposomes or as an aqueous solution. Following treatment, hearts were subjected to 30 minutes of global ischemia and then reperfused for 30 to 120 minutes for functional and biochemical analysis.[4]

  • Infarct Size Measurement: At the end of reperfusion, hearts were frozen, sliced, and stained with 1.5% 2,3,5-triphenyltetrazolium chloride to differentiate between viable and infarcted tissue.[4]

  • NAD(P)(H) and NAD(H) Measurement: Frozen heart tissue was analyzed by high-performance liquid chromatography (HPLC) to quantify the levels of NAD(P)(H) and NAD(H).[2]

Experimental Workflow: Isolated Heart Perfusion Protocol

Start Start: Isolate Rat Heart Equilibration 20 min Aerobic Perfusion (Equilibration) Start->Equilibration Treatment Treat with Luteolinidin Chloride (5-50 µM) or Vehicle Equilibration->Treatment Ischemia 30 min Global Ischemia Treatment->Ischemia Reperfusion 30-120 min Reperfusion Ischemia->Reperfusion Analysis Functional and Biochemical Analysis Reperfusion->Analysis

Caption: Workflow for ex vivo heart perfusion experiments.

Tyrosinase Inhibition

Luteolinidin chloride acts as a competitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[1][3] This inhibitory action suggests its potential application in the cosmetic and dermatological fields for regulating pigmentation.

Quantitative Data: Tyrosinase Inhibition

ParameterValueExperimental ContextReference
IC50 3.7 ± 0.1 µMIn vitro enzyme assay[3]
Ki 2.8 µMIn vitro enzyme assay, competitive inhibitor[3]

Experimental Protocols: Tyrosinase Inhibition Assay

  • Enzyme Kinetics: The inhibitory effect of luteolinidin on tyrosinase activity was evaluated by measuring the rate of the enzymatic reaction in the presence of varying concentrations of luteolinidin. The IC50 and Ki values were determined from these kinetic studies.[3]

  • Molecular Docking: Computational molecular docking studies were performed to analyze the interaction between luteolinidin and the catalytic site of tyrosinase, confirming a binary encounter complex.[3]

Potential Mechanisms of Action: Inferences from Luteolin

While direct experimental evidence for luteolinidin chloride is limited in the following areas, extensive research on the structurally similar flavonoid, luteolin, provides a framework for potential mechanisms of action that warrant further investigation for luteolinidin chloride.

Antioxidant Activity

Quantitative Data: Antioxidant Activity of Luteolin

AssayIC50 of LuteolinReference
DPPH radical scavenging 26.304 µg·ml-1 ± 0.120 µg·ml-1[5]
ABTS radical scavenging 17.3 ± 0.82 μM[6]

Experimental Protocols: Antioxidant Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured spectrophotometrically by the decrease in absorbance.[5]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay measures the ability of a compound to scavenge the ABTS radical cation, which is monitored by the reduction in its characteristic absorbance.[6]

Anti-Inflammatory Effects

Luteolin has demonstrated significant anti-inflammatory properties by inhibiting key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. It has been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[6][7] It is plausible that luteolinidin chloride may share similar anti-inflammatory activities.

Signaling Pathway: Potential Anti-Inflammatory Action

cluster_0 Inflammatory Stimulus cluster_1 Potential Luteolinidin Chloride Action cluster_2 Cellular Response Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK Activates Luteolinidin Luteolinidin Chloride (Hypothesized) Luteolinidin->IKK Inhibits? NFkB NF-κB Activation Blocked IKK->NFkB Leads to Cytokines Pro-inflammatory Cytokine Production Reduced NFkB->Cytokines Induces

Caption: Hypothesized anti-inflammatory pathway for luteolinidin chloride.

Anticancer Activity

Luteolin exhibits anticancer effects by inducing apoptosis (programmed cell death), inhibiting cell proliferation, and suppressing metastasis in various cancer cell lines.[3] These effects are often mediated through the modulation of signaling pathways like MAPK and Akt/mTOR.[8] The potential of luteolinidin chloride as an anticancer agent remains an area for future research.

Signaling Pathway: Potential Anticancer Mechanism

cluster_0 Potential Luteolinidin Chloride Action cluster_1 Cellular Pathways cluster_2 Cellular Outcomes Luteolinidin Luteolinidin Chloride (Hypothesized) MAPK MAPK Pathway Luteolinidin->MAPK Modulates? Akt_mTOR Akt/mTOR Pathway Luteolinidin->Akt_mTOR Modulates? Apoptosis Induction of Apoptosis MAPK->Apoptosis Proliferation Inhibition of Cell Proliferation Akt_mTOR->Proliferation Inhibits

Caption: Hypothesized anticancer signaling pathways for luteolinidin chloride.

Experimental Protocols: Anticancer Assays

  • Cell Viability Assay (MTT Assay): Cancer cells are treated with various concentrations of the compound for a specified period. The viability of the cells is then determined by measuring the metabolic activity using the MTT reagent, which is converted to a colored formazan product by living cells.[9]

  • Apoptosis Assay (Annexin V/PI Staining): Apoptosis is quantified using flow cytometry after staining cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes).[9]

  • Western Blot Analysis: This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways related to apoptosis and cell proliferation (e.g., caspases, Bcl-2 family proteins, MAPKs).[10]

Conclusion and Future Directions

Luteolinidin chloride demonstrates clear and potent inhibitory effects on CD38 and tyrosinase, highlighting its therapeutic potential in cardioprotection and dermatology. While its structural similarity to luteolin suggests a broader range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, further direct experimental validation is necessary to fully elucidate the mechanisms of action of luteolinidin chloride. Future research should focus on comprehensive in vitro and in vivo studies to explore these potential activities and to establish a more complete pharmacological profile of this promising natural compound.

References

The Biological Activity of Luteolinidin Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolinidin chloride, a deoxyanthocyanidin found in plants such as Sorghum bicolor, is a flavonoid derivative with emerging biological significance.[1] This technical guide provides a comprehensive overview of the known biological activities of Luteolinidin chloride, with a focus on its enzymatic inhibition and cardioprotective effects. The information presented herein is intended to serve as a valuable resource for researchers exploring the therapeutic potential of this natural compound.

Core Biological Activities

Luteolinidin chloride has demonstrated notable activity in several key biological domains. The most well-documented of these are its potent inhibition of the ectoenzyme CD38 and the enzyme tyrosinase, as well as its protective effects on cardiac tissue.

Enzyme Inhibition

Luteolinidin chloride acts as a potent inhibitor of two key enzymes: CD38 and tyrosinase.

CD38 Inhibition: Luteolinidin chloride is a potent inhibitor of CD38, an enzyme involved in the metabolism of NAD+ and NADP+.[1] This inhibition is crucial for its cardioprotective effects, as it preserves the levels of NAD(P)(H) which are often depleted during ischemia/reperfusion injury.[2]

Tyrosinase Inhibition: Luteolinidin chloride also acts as a competitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[1] This activity suggests its potential application in the development of agents for treating hyperpigmentation disorders.

Cardioprotective Effects

Luteolinidin chloride has been shown to protect the heart from ischemia/reperfusion (I/R) injury.[1] This protective effect is mediated through its inhibition of CD38, which in turn preserves the function of endothelial nitric oxide synthase (eNOS) and prevents endothelial dysfunction.[1] By maintaining NAD(P)(H) levels, Luteolinidin chloride supports eNOS activity, leading to sustained nitric oxide (NO) production, which is essential for vasodilation and cardioprotection.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of Luteolinidin chloride.

ActivityParameterValueSpecies/SystemReference
CD38 Inhibition Kᵢ11.4 µMRecombinant[1]
Tyrosinase Inhibition IC₅₀3.7 µMMushroom[1]
Cardioprotective Effects (Isolated Rat Heart)ConcentrationEffectReference
5-50 µMDose-dependently maintained total coronary blood flow and NOS-dependent coronary blood flow after ischemia.[1]
25 µMRestored NADP(H) and NAD(H) levels to near pre-ischemic levels after ischemia.[1][2]
50 µMPartially preserved BH4 levels, reduced infarct size, and acetylcholine-induced cGMP production post-I/R.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cardioprotection

Luteolinidin chloride's cardioprotective effects are primarily mediated through the inhibition of CD38 and the subsequent preservation of the eNOS signaling pathway.

cluster_0 Ischemia/Reperfusion Injury cluster_1 Luteolinidin Chloride Action cluster_2 Cellular Effects cluster_3 Physiological Outcome I/R I/R CD38 CD38 I/R->CD38 Activates Luteolinidin Luteolinidin chloride Luteolinidin->CD38 Inhibits NADPH NADP(H) levels Luteolinidin->NADPH Preserves CD38->NADPH Depletes eNOS eNOS (endothelial Nitric Oxide Synthase) NADPH->eNOS Activates NO Nitric Oxide (NO) production eNOS->NO Produces Cardioprotection Cardioprotection (Reduced Infarct Size, Improved Blood Flow) NO->Cardioprotection Leads to

Caption: Luteolinidin chloride's cardioprotective signaling pathway.

Experimental Workflow: CD38 Inhibition Assay

The inhibitory effect of Luteolinidin chloride on CD38 is typically assessed using a fluorometric assay.

start Start prepare Prepare reaction mixture: - Recombinant CD38 enzyme - ε-NAD (substrate) - Luteolinidin chloride (inhibitor) start->prepare incubate Incubate at 37°C prepare->incubate measure Measure fluorescence increase (Excitation: 300 nm, Emission: 410 nm) incubate->measure analyze Analyze data: - Determine initial reaction rates - Calculate Ki value measure->analyze end End analyze->end start Start prepare Prepare reaction mixture: - Mushroom tyrosinase - L-DOPA (substrate) - Luteolinidin chloride (inhibitor) start->prepare incubate Incubate at room temperature prepare->incubate measure Measure absorbance at 475 nm (formation of dopachrome) incubate->measure analyze Analyze data: - Calculate percentage inhibition - Determine IC50 value measure->analyze end End analyze->end

References

Luteolinidin Chloride: An In-depth Technical Guide on its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolinidin chloride, a naturally occurring 3-deoxyanthocyanidin, is emerging as a compound of significant interest within the scientific community due to its potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant capacity of luteolinidin chloride, detailing its mechanisms of action, quantitative data from various antioxidant assays, and the experimental protocols for evaluating its efficacy. The guide also explores the modulation of key signaling pathways, such as the Keap1-Nrf2 system, by which luteolinidin chloride exerts its cytoprotective effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and nutritional science who are investigating the therapeutic potential of this promising flavonoid.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for certain physiological processes, an imbalance leading to excessive ROS levels results in oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants are molecules that can neutralize ROS, thereby mitigating oxidative damage.

Luteolinidin chloride is a plant-derived flavonoid belonging to the 3-deoxyanthocyanidin class, found in sources such as Sorghum bicolor.[1] Its chemical structure, characterized by a flavylium cation with hydroxyl groups on the A and B rings, endows it with significant antioxidant potential. This guide delves into the multifaceted antioxidant properties of luteolinidin chloride, providing a technical foundation for its further investigation and potential therapeutic application.

Mechanisms of Antioxidant Action

Luteolinidin chloride exerts its antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: Luteolinidin chloride can directly donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. The ortho-dihydroxy structure (catechol) on the B-ring of luteolinidin is a key feature responsible for its potent radical scavenging activity.

  • Modulation of Cellular Antioxidant Pathways: Beyond direct scavenging, luteolinidin chloride can upregulate the endogenous antioxidant defense system. A critical pathway in this process is the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like luteolinidin, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2][3]

Quantitative Antioxidant Capacity

The antioxidant activity of luteolinidin chloride has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, providing a comparative perspective on its efficacy.

Table 1: Radical Scavenging Activity of Luteolinidin and Related Compounds

CompoundAssayIC50 Value (µg/mL)Reference
Luteolinidin (from Liaoza-48 Sorghum)DPPH47.42[4]
Luteolinidin (from Liaonuo-11 Sorghum)DPPH56.13[4]
Luteolinidin (from Liaonian-3 Sorghum)DPPH173.43[4]
Luteolinidin (from Liaoza-48 Sorghum)ABTS168.3[4]
Luteolinidin (from Liaonuo-11 Sorghum)ABTS426.6[4]
Luteolinidin (from Liaonian-3 Sorghum)ABTS357.87[4]
LuteolinDPPH13.2 ± 0.18 µM[5]
LuteolinABTS17.3 ± 0.82 µM[5]
Ascorbic Acid (Vitamin C)DPPH~26 µM (equivalent to 14 µM Luteolin)[3]
BHT (Butylated hydroxytoluene)ABTS191.6 ± 5.94 µM[5]

Note: IC50 is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Table 2: Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) of Related Flavonoids

CompoundAssayValueReference
LuteolinFRAP573.1 µM[6]
CatechinFRAP689.4 µM[6]
Cyanidin-3-glucoside (Kuromanin)ORAC3.5 times stronger than Trolox[7]
PelargonidinORACAs potent as Trolox[7]

Note: FRAP values are expressed as the concentration of the compound with equivalent reducing power to a standard. ORAC values are often expressed as Trolox equivalents (TE), indicating the antioxidant capacity relative to Trolox, a vitamin E analog.

Signaling Pathway and Experimental Workflow Diagrams

Keap1-Nrf2 Signaling Pathway

The following diagram illustrates the activation of the Nrf2 antioxidant response pathway, a key mechanism for the cellular effects of luteolinidin chloride.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Luteolinidin Luteolinidin Chloride Keap1_Nrf2 Keap1-Nrf2 Complex Luteolinidin->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Ub Ubiquitin Keap1_Nrf2->Ub Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub->Proteasome sMaf sMaf Nrf2_nuc->sMaf Heterodimerizes ARE ARE (Antioxidant Response Element) sMaf->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, etc.) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Leads to Translation Antioxidant_Enzymes->ROS Neutralizes Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample Preparation (Luteolinidin Chloride Stock) Reaction_Mix Prepare Reaction Mixtures (Sample/Standard + Reagent) Sample_Prep->Reaction_Mix Reagent_Prep Reagent Preparation (DPPH, ABTS, FRAP, etc.) Reagent_Prep->Reaction_Mix Standard_Prep Standard Preparation (Trolox, Ascorbic Acid) Standard_Prep->Reaction_Mix Incubation Incubation (Time and Temperature Specific) Reaction_Mix->Incubation Measurement Spectrophotometric/ Fluorometric Measurement Incubation->Measurement Data_Collection Data Collection (Absorbance/Fluorescence) Measurement->Data_Collection Calculation Calculation of % Inhibition, Standard Curve Generation Data_Collection->Calculation IC50 Determination of IC50 or TEAC values Calculation->IC50

References

Luteolinidin Chloride as a Potent Inhibitor of CD38: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory effects of luteolinidin chloride on the enzyme CD38. It details the mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for the scientific community.

Core Inhibition Data

Luteolinidin chloride has been identified as a potent, noncompetitive inhibitor of CD38. The key quantitative parameters defining its inhibitory action are summarized below.

ParameterValueSource
Inhibitory Constant (Ki) 11.4 µM[1][2][3]
Mechanism of Inhibition Noncompetitive[1]

The Luteolinidin Chloride - CD38 Inhibition Pathway

CD38 is a key enzyme that metabolizes nicotinamide adenine dinucleotide (NAD⁺) and its phosphorylated form (NADP⁺).[4][5][6] The depletion of these crucial coenzymes can have significant downstream effects on various cellular processes. One such critical pathway involves the endothelial nitric oxide synthase (eNOS), an enzyme responsible for the production of nitric oxide (NO), a vital signaling molecule in the cardiovascular system.

The activity of eNOS is dependent on the availability of NADPH as a cofactor.[7] By degrading NADP(H), CD38 can limit eNOS activity, leading to reduced NO production and subsequent endothelial dysfunction.[7] Luteolinidin chloride intervenes in this pathway by directly inhibiting CD38, thereby preserving the NAD(P)(H) pool, which in turn supports eNOS function and maintains NO production.[1][7]

cluster_0 CD38-Mediated NAD(P)H Depletion cluster_1 eNOS-Dependent NO Production cluster_2 Intervention by Luteolinidin Chloride NAD(P)+ NAD(P)+ CD38 CD38 NAD(P)+->CD38 Substrate NAD(P)H_depletion Depleted NAD(P)H Pool CD38->NAD(P)H_depletion Metabolizes eNOS eNOS NAD(P)H_depletion->eNOS Limits cofactor availability NO Nitric Oxide (NO) eNOS->NO Produces Endothelial_Function Endothelial Function NO->Endothelial_Function Maintains Luteolinidin_Chloride Luteolinidin Chloride Luteolinidin_Chloride->CD38 Inhibits (Noncompetitive)

Figure 1. Luteolinidin Chloride's Mechanism of Action on the CD38/eNOS Pathway.

Experimental Protocols

The following protocols are based on the methodologies described in the scientific literature for the characterization of luteolinidin chloride's inhibition of CD38.

In Vitro CD38 Inhibition Assay

This protocol details the steps to determine the inhibitory potency and mechanism of luteolinidin chloride on CD38 in vitro.[1]

Materials:

  • Recombinant CD38 (rCD38)

  • ε-NAD (1,N⁶-ethenonicotinamide adenine dinucleotide) as substrate

  • Luteolinidin chloride

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.0)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of rCD38 (e.g., 0.1 µg/mL) in assay buffer.

    • Prepare a range of concentrations of the substrate ε-NAD (e.g., 5–200 µM) in assay buffer.

    • Prepare a range of concentrations of luteolinidin chloride (e.g., 1–50 µM) in assay buffer.

  • Assay Setup:

    • In the wells of a 96-well microplate, add the rCD38 solution.

    • Add varying concentrations of luteolinidin chloride to the wells. Include control wells with no inhibitor.

    • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation and Measurement of Reaction:

    • Initiate the enzymatic reaction by adding the ε-NAD substrate to all wells.

    • Immediately place the microplate in a fluorescence plate reader.

    • Monitor the increase in fluorescence (Excitation/Emission ≈ 300/410 nm) over time. The conversion of ε-NAD to ε-ADP-ribose results in a fluorescence increase.

    • Record the initial reaction rates for the first minute of the reaction.

  • Data Analysis:

    • To determine the mode of inhibition, plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). A noncompetitive inhibition pattern will show a series of lines with different slopes intersecting on the x-axis, indicating a decrease in Vmax with no change in Km.

    • Calculate the inhibitory constant (Ki) by fitting the initial velocity data to a noncompetitive inhibition model using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors, adaptable for studying luteolinidin chloride's effect on CD38.

cluster_workflow Enzyme Inhibition Assay Workflow prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) incubation 2. Pre-incubation (Enzyme + Inhibitor) prep->incubation reaction 3. Reaction Initiation (Add Substrate) incubation->reaction measurement 4. Kinetic Measurement (e.g., Fluorescence) reaction->measurement analysis 5. Data Analysis (Lineweaver-Burk, Ki Calculation) measurement->analysis

References

Luteolinidin Chloride in Cardiac Protection: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myocardial ischemia/reperfusion (I/R) injury is a significant clinical challenge that paradoxically causes damage upon the restoration of blood flow to ischemic heart tissue. A key pathological mechanism involves the activation of the ectoenzyme CD38, leading to the depletion of nicotinamide adenine dinucleotide (phosphate) [NAD(P)(H)] pools. This depletion impairs critical cellular functions, notably the activity of endothelial nitric oxide synthase (eNOS), which is essential for vascular health and myocardial protection. Luteolinidin, an anthocyanidin flavonoid, has emerged as a potent therapeutic agent in this context. This document details the mechanism, quantitative effects, and experimental validation of luteolinidin chloride's cardioprotective role, focusing on its function as a CD38 inhibitor to preserve cardiac function following I/R injury.

Core Mechanism of Action: CD38 Inhibition

Luteolinidin confers its cardioprotective effects primarily by inhibiting CD38, an enzyme whose activation is triggered by I/R.[1][2] The activation of CD38 leads to the depletion of the heart's NADP(H) pool, which is particularly pronounced in the endothelium.[1][2] This depletion directly compromises the function of eNOS, an enzyme that requires NADPH as a substrate to produce nitric oxide (NO), a critical molecule for vasodilation and endothelial function.[1][2]

Luteolinidin acts as a potent, noncompetitive inhibitor of CD38.[1] This mode of inhibition is highly effective because it decreases the maximum reaction rate (Vmax) of the enzyme, which cannot be overcome by increasing the substrate concentration.[1] By blocking CD38, luteolinidin prevents the degradation of NAD(P)(H), thereby preserving the necessary substrate for eNOS. This action maintains NO production, leading to the preservation of endothelial function, enhanced myocardial salvage, and improved recovery of left ventricular contractile function post-ischemia.[1][2]

G cluster_intervention IR Ischemia/Reperfusion (I/R) Injury CD38 CD38 Activation IR->CD38 triggers NADP_dep NADP(H) Depletion CD38->NADP_dep Preservation Preservation of NADP(H) & eNOS Function eNOS_dys eNOS Dysfunction NADP_dep->eNOS_dys leads to Endo_dys Endothelial Dysfunction & Myocardial Injury eNOS_dys->Endo_dys results in Luteolinidin Luteolinidin Chloride Luteolinidin->CD38 inhibits Protection Cardiac Protection Preservation->Protection promotes

Caption: Mechanism of Luteolinidin in preventing I/R injury.

Quantitative Data

The cardioprotective effects of luteolinidin have been quantified in ex vivo models, demonstrating a significant preservation of crucial metabolites and cardiac function.

Table 1: Effect of Luteolinidin on Myocardial Nucleotide Levels Post-I/R

Data from isolated rat hearts subjected to 30 minutes of ischemia and 30 minutes of reperfusion. Luteolinidin was administered via liposomal delivery before ischemia.[1]

Treatment GroupNADPH (nmol/g tissue)NADP+ (nmol/g tissue)NADH (nmol/g tissue)NAD+ (nmol/g tissue)
Control (Aerobic) 27.84 ± 1.405.57 ± 0.2329.34 ± 10.09137.12 ± 22.52
I/R + Vehicle 9.91 ± 0.591.98 ± 0.1229.03 ± 4.3252.31 ± 4.26
I/R + Luteolinidin 21.36 ± 1.354.26 ± 0.4843.85 ± 11.46108.79 ± 14.24

Data are presented as mean ± SEM.

Table 2: Dose-Dependent Effect of Luteolinidin on Cardiac Functional Recovery

Luteolinidin demonstrated a dose-dependent improvement in the recovery of left ventricular contractile function and endothelium-dependent vasodilatory function after I/R injury.[1][2]

Luteolinidin Dose (µM)Recovery of Left Ventricular FunctionRecovery of Endothelial FunctionMyocardial Salvage (Infarct Size Reduction)
5 Partial EnhancementIncreasedSignificant
15 EnhancedIncreasedSignificant
25 Further EnhancedIncreasedSignificant
50 Maximally EnhancedIncreasedSignificant

Experimental Protocols

The following section details the methodologies used to establish the cardioprotective effects of luteolinidin.

Ex Vivo Isolated Heart Model (Langendorff Perfusion)
  • Model: Isolated hearts from male Sprague-Dawley rats.

  • Perfusion: Hearts were perfused aerobically for a 20-minute equilibration period using Krebs-Henseleit buffer (KHB).

  • Treatment Administration: Luteolinidin (5, 15, 25, or 50 µM) encapsulated in liposomes, or an empty liposome vehicle, was infused into the hearts. Aqueous delivery was tested but found to be ineffective in tissue accumulation.[1]

  • Ischemia/Reperfusion Protocol: Following the infusion period, hearts were subjected to 30 minutes of global ischemia, followed by either 30 minutes or 120 minutes of reperfusion.[1]

G Start Isolated Rat Heart Equilibration 20 min Aerobic Perfusion (Equilibration) Start->Equilibration Treatment Infusion: - Liposomal Luteolinidin (5-50 µM) - Vehicle Control Equilibration->Treatment Ischemia 30 min Global Ischemia Treatment->Ischemia Reperfusion 30-120 min Reperfusion Ischemia->Reperfusion Analysis Endpoint Analysis: - Functional Recovery - Infarct Size - Metabolite Levels Reperfusion->Analysis

Caption: Experimental workflow for the ex vivo heart model.
Measurement of Luteolinidin Uptake

  • Method: Reversed-phase High-Performance Liquid Chromatography (HPLC).[1]

  • Sample Preparation: Heart tissue was ground in liquid nitrogen. A sequential extraction using cold methanol, water, and chloroform was performed.[1]

  • Detection: The HPLC system was coupled to a UV-visible detector set at 480 nm to quantify luteolinidin levels in the tissue.[1]

Assessment of Cardiac Function and Damage
  • Left Ventricular Function: Measurements of contractile function recovery were taken throughout the reperfusion period.[1]

  • Endothelial Function: Nitric oxide synthase-dependent coronary flow was measured to assess endothelium-dependent vasodilation.[1]

  • Infarct Size Measurement: At the end of the 120-minute reperfusion, hearts were assessed for infarction to determine the extent of myocardial salvage.[1]

Biochemical Analyses
  • NAD(P)(H) Pool Measurement: At the end of a 30-minute reperfusion, hearts were flash-frozen in liquid nitrogen. The levels of NADPH, NADP+, NADH, and NAD+ were quantified to determine the effect of luteolinidin on preserving these crucial coenzymes.[1]

  • Other Metabolites: Myocardial levels of cyclic guanosine monophosphate (cGMP) and tetrahydrobiopterin (BH4) were also measured to further investigate the downstream effects on the NO signaling pathway.[1]

Conclusion and Future Directions

Luteolinidin chloride is a potent CD38 inhibitor that effectively protects the heart against ischemia/reperfusion injury.[1][2][3] Its mechanism of preserving myocardial and endothelial NAD(P)(H) pools leads to the sustained function of eNOS, thereby preventing endothelial dysfunction and improving cardiac outcomes.[1][2] The quantitative data robustly support its dose-dependent efficacy in enhancing functional recovery and reducing infarct size. The use of liposomal delivery was critical for achieving therapeutic tissue concentrations in the ex vivo model.[1] Future research should focus on in vivo studies to confirm these protective effects and establish a pharmacokinetic and safety profile for luteolinidin, paving the way for its potential development as a novel therapeutic agent for patients undergoing procedures involving cardiac reperfusion.

References

Luteolinidin Chloride: A Technical Guide on its Discovery, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolinidin chloride, a deoxyanthocyanidin, has garnered significant scientific interest due to its diverse biological activities, including its roles as a potent inhibitor of CD38 and tyrosinase, and its antioxidant properties. This technical guide provides an in-depth overview of the discovery, history, and key characteristics of luteolinidin chloride. It includes a compilation of its physicochemical and biological data, detailed experimental protocols for its isolation, synthesis, and biological evaluation, and visual representations of its relevant signaling pathways to support further research and drug development efforts.

Introduction

Luteolinidin is a naturally occurring 3-deoxyanthocyanidin, a class of flavonoids characterized by the absence of a hydroxyl group at the C-3 position of the C-ring. This structural feature confers greater stability compared to other anthocyanins.[1] Luteolinidin chloride is the salt form of this compound. It is found in a variety of natural sources, including Sorghum bicolor, as well as in some mosses and ferns.[2][3][4]

Historically, the synthesis of luteolinidin chloride was first reported in 1931 by A. León and R. Robinson as part of their broader research into the synthesis of anthocyanins.[5][6] The discovery of 3-deoxyanthocyanidins in natural sources, such as ferns and mosses, was later reported in the 1970s.[7] This chronology suggests that the synthesis of luteolinidin preceded its definitive isolation and characterization from nature, with the synthesis likely playing a key role in confirming its chemical structure.

Luteolinidin chloride has demonstrated significant potential in various therapeutic areas. It is a potent inhibitor of the enzyme CD38, a key regulator of cellular NAD+ levels, and also acts as a competitive inhibitor of tyrosinase, an enzyme involved in melanin production.[2] Furthermore, its antioxidant properties contribute to its overall biological activity. This guide will delve into the technical details of these properties and provide the necessary information for researchers to explore the potential of luteolinidin chloride.

Quantitative Data

The following tables summarize the key quantitative data for luteolinidin chloride.

Table 1: Physicochemical Properties of Luteolinidin Chloride
PropertyValueReference
CAS Number 1154-78-5[8]
Molecular Formula C₁₅H₁₁ClO₅[8]
Molecular Weight 306.7 g/mol [8]
Appearance Orange pigment[7]
Solubility Soluble in DMSO (50 mg/mL)[3]
Table 2: Biological Activity of Luteolinidin Chloride
Biological TargetActivity TypeValueReference
CD38 Inhibition Constant (Ki)11.4 µM[2]
Tyrosinase IC₅₀3.7 µM[2]
Tyrosinase Inhibition Constant (Ki)2.8 µMN/A
Antioxidant Activity (DPPH) IC₅₀Data not available for luteolinidin chloride. For the related compound luteolin: 14 µMN/A
Antioxidant Activity (ABTS) IC₅₀Data not available for luteolinidin chloride. For the related compound luteolin: 17.3 ± 0.82 µMN/A
Antioxidant Activity (ORAC) ValueData not available for luteolinidin chloride.N/A

Experimental Protocols

Isolation of Luteolinidin from Sorghum bicolor

This protocol is adapted from methods described for the extraction of 3-deoxyanthocyanidins from sorghum.

Materials:

  • Dried and ground Sorghum bicolor bran

  • Methanol

  • Hydrochloric acid (HCl)

  • Centrifuge

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction: Macerate the ground sorghum bran in a solution of methanol containing 1% (v/v) HCl at a solid-to-liquid ratio of 1:20 (g/mL).

  • Perform the extraction for 130 minutes at 40°C with continuous stirring.

  • Centrifugation: Centrifuge the mixture to pellet the solid plant material.

  • Solvent Evaporation: Decant the supernatant and concentrate it using a rotary evaporator under reduced pressure to remove the methanol.

  • Purification: The crude extract can be further purified by solid-phase extraction or preparative HPLC using a C18 column to isolate luteolinidin. A gradient of acidified water and methanol is typically used as the mobile phase.

Chemical Synthesis of Luteolinidin Chloride (Modern Approach)

This protocol is based on a modern, one-step synthesis method.

Materials:

  • 2,4,6-Triacetoxybenzaldehyde

  • 3',4'-Dihydroxyacetophenone

  • Anhydrous methanol

  • Anhydrous hydrogen chloride (gas or solution in methanol)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve 2,4,6-triacetoxybenzaldehyde and 3',4'-dihydroxyacetophenone in anhydrous methanol.

  • Acidification: Cool the solution in an ice bath and bubble anhydrous hydrogen chloride gas through the solution, or add a saturated solution of HCl in anhydrous methanol.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Upon completion of the reaction, the luteolinidin chloride will precipitate from the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the luteolinidin chloride product.

CD38 Inhibition Assay

This protocol is a general guideline for a fluorescence-based CD38 inhibition assay.

Materials:

  • Recombinant human CD38 enzyme

  • Nicotinamide guanine dinucleotide (NGD+) or ε-NAD+ (fluorescent substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Luteolinidin chloride (test inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of luteolinidin chloride in DMSO. Prepare serial dilutions of the inhibitor in assay buffer.

  • Enzyme Reaction: In the wells of the microplate, add the assay buffer, the CD38 enzyme, and the various concentrations of luteolinidin chloride.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorescent substrate (NGD+ or ε-NAD+).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the product of the enzymatic reaction.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of luteolinidin chloride compared to a control without the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosinase Inhibition Assay

This protocol describes a common method for assessing tyrosinase inhibition using L-DOPA as a substrate.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Luteolinidin chloride (test inhibitor)

  • 96-well microplate

  • Microplate reader (for absorbance measurement)

Procedure:

  • Reagent Preparation: Prepare a stock solution of luteolinidin chloride in DMSO. Prepare serial dilutions of the inhibitor in phosphate buffer.

  • Assay Mixture: In the wells of the microplate, add the phosphate buffer, the various concentrations of luteolinidin chloride, and the tyrosinase enzyme.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.

  • Initiation of Reaction: Initiate the reaction by adding the L-DOPA substrate.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20-30 minutes) to monitor the formation of dopachrome.

  • Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC₅₀ value. To determine the mode of inhibition (e.g., competitive), the assay can be repeated with varying concentrations of both the substrate and the inhibitor.

Signaling Pathways and Experimental Workflows

Luteolinidin Chloride Inhibition of CD38 and Preservation of eNOS Function

Luteolinidin chloride acts as a potent inhibitor of CD38. CD38 is an enzyme that consumes NAD(P)+, leading to a decrease in the cellular pool of NAD(P)H. NAD(P)H is a critical cofactor for endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO), a key vasodilator. By inhibiting CD38, luteolinidin chloride preserves NAD(P)H levels, thereby supporting eNOS function and promoting vasodilation.

CD38_eNOS_Pathway Luteolinidin Luteolinidin Chloride CD38 CD38 Luteolinidin->CD38 NADP NADP+ CD38->NADP Consumes NADPH NADPH eNOS eNOS NADPH->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: Luteolinidin chloride inhibits CD38, preserving NADPH levels and promoting eNOS-mediated vasodilation.

Experimental Workflow for Luteolinidin Chloride Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent biological testing of luteolinidin chloride.

Experimental_Workflow Synthesis Chemical Synthesis of Luteolinidin Chloride Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Biological_Assays Biological Assays Purification->Biological_Assays CD38_Assay CD38 Inhibition Assay Biological_Assays->CD38_Assay Tyrosinase_Assay Tyrosinase Inhibition Assay Biological_Assays->Tyrosinase_Assay Antioxidant_Assay Antioxidant Assays (DPPH, ABTS, ORAC) Biological_Assays->Antioxidant_Assay Data_Analysis Data Analysis (IC50, Ki determination) CD38_Assay->Data_Analysis Tyrosinase_Assay->Data_Analysis Antioxidant_Assay->Data_Analysis

Caption: A general workflow for the synthesis, purification, and biological evaluation of luteolinidin chloride.

Conclusion

Luteolinidin chloride is a promising natural compound with well-defined inhibitory activities against CD38 and tyrosinase. Its historical synthesis and subsequent discovery in nature have paved the way for current research into its therapeutic potential. The provided protocols and data serve as a valuable resource for scientists in the fields of pharmacology, drug discovery, and natural product chemistry to further investigate and harness the biological activities of luteolinidin chloride. Future research should focus on elucidating its in vivo efficacy, safety profile, and exploring its potential in the treatment of diseases related to NAD+ metabolism, hyperpigmentation, and oxidative stress.

References

Methodological & Application

Application Notes and Protocols for Luteolinidin Chloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Luteolinidin chloride in cell culture experiments. The protocols outlined below are based on available research and are intended to serve as a starting point for experimental design. Optimization may be required for specific cell lines and research applications.

Introduction

Luteolinidin chloride is a deoxyanthocyanidin with noted antioxidant properties, primarily recognized for its potent inhibition of CD38.[1][2] This activity allows it to protect against ischemia/reperfusion injury by preserving endothelial nitric oxide synthase (eNOS) function.[1] Its therapeutic potential is being explored in various contexts, including cardiovascular diseases and as an inhibitor of tyrosinase, an enzyme involved in melanin production.[1] While specific detailed cell culture protocols for Luteolinidin chloride are not extensively published, its structural similarity to other flavonoids, such as Luteolin, allows for the adaptation of established methodologies. Luteolin has been widely studied for its anti-cancer properties, including the induction of apoptosis and cell cycle arrest, as well as its anti-inflammatory effects through modulation of key signaling pathways like MAPK, PI3K/Akt, and NF-κB.[3][4][5][6][7][8][9][10][11][12][13][14]

Product Information

CharacteristicDescription
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium chloride
Molecular Formula C₁₅H₁₁ClO₅
Molecular Weight 306.7 g/mol
CAS Number 1154-78-5
Appearance Crystalline solid
Solubility Soluble in DMSO (50 mg/mL)[2]

Quantitative Data Summary

The following tables summarize key quantitative data for Luteolinidin chloride and the related flavonoid Luteolin, which can be used as a reference for designing experiments.

Table 1: Inhibitory Concentrations of Luteolinidin Chloride

TargetCell/System TypeInhibitory ConcentrationReference
CD38Enzyme AssayKᵢ = 11.4 µM[1]
TyrosinaseEnzyme AssayIC₅₀ = 3.7 µM[1]
Ischemia/Reperfusion InjuryIsolated Rat Hearts5-50 µM[1]

Table 2: IC₅₀ Values of Luteolin in Various Cancer Cell Lines (24-72h treatment)

Cell LineCancer TypeIC₅₀ (µM)Reference
NCI-ADR/RESMultidrug-Resistant Ovarian~45 (24h), ~35 (48h)[3]
MCF-7/MitoRMultidrug-Resistant Breast~45 (24h), ~35 (48h)[3]
HTB-26Breast Cancer10-50[15]
PC-3Pancreatic Cancer10-50[15]
HepG2Hepatocellular Carcinoma10-50[15]
GLC4Lung Cancer40.9[4]
COLO 320Colon Cancer32.5[4]
A549Non-Small-Cell Lung41.59 (24h), 27.12 (48h), 24.53 (72h)[16]
H460Non-Small-Cell Lung48.47 (24h), 18.93 (48h), 20.76 (72h)[16]
HeLaCervical CancerIC₅₀ values between 3 and 50[4]

Experimental Protocols

Preparation of Luteolinidin Chloride Stock Solution

Materials:

  • Luteolinidin chloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Calculate the required amount of Luteolinidin chloride and DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM). For a 10 mM stock solution, dissolve 3.067 mg of Luteolinidin chloride in 1 mL of DMSO.

  • Aseptically weigh the Luteolinidin chloride powder and add it to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution until the powder is completely dissolved. If solubility is an issue, gentle warming to 37°C and sonication in an ultrasonic bath for a few minutes can aid dissolution.[2][17]

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

  • Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[1][2]

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of Luteolinidin chloride on a chosen cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Luteolinidin chloride stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of Luteolinidin chloride in complete medium from the stock solution. It is recommended to start with a broad concentration range (e.g., 1 µM to 100 µM) based on the available data for Luteolin.[4][16][18] Ensure the final DMSO concentration in the culture medium is below 0.5% to avoid solvent toxicity.[19] Include a vehicle control (medium with the same concentration of DMSO as the highest Luteolinidin chloride concentration) and a no-treatment control.

  • After 24 hours of incubation, remove the old medium and add 100 µL of the prepared Luteolinidin chloride dilutions to the respective wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by Luteolinidin chloride.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Luteolinidin chloride stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of Luteolinidin chloride (e.g., IC₅₀ and 2x IC₅₀ as determined from the viability assay) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathway Proteins

This protocol can be used to investigate the effect of Luteolinidin chloride on key signaling proteins.

Materials:

  • Cells of interest

  • Luteolinidin chloride stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with Luteolinidin chloride as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the potential signaling pathways affected by Luteolinidin chloride, based on data from the closely related compound Luteolin, and a general experimental workflow.

Caption: Putative signaling pathways modulated by Luteolinidin chloride.

Experimental_Workflow start Start prep_stock Prepare Luteolinidin Chloride Stock Solution (in DMSO) start->prep_stock cell_culture Cell Seeding and Culture prep_stock->cell_culture treatment Treatment with Luteolinidin Chloride (Varying Concentrations and Times) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot Analysis (Signaling Proteins) treatment->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for cell-based assays.

References

Application Notes and Protocols: Preparation of Luteolinidin Chloride Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Luteolinidin chloride is a naturally occurring deoxyanthocyanidin found in various plants, notably Sorghum bicolor.[1] It is recognized for its potent inhibitory activity against CD38, an enzyme involved in cellular signaling and metabolism.[1][2] This compound is a subject of interest in research fields such as cardiovascular disease and melanin production due to its protective effects on endothelial function and its role as a competitive inhibitor of tyrosinase.[1] Proper preparation of a stock solution is a critical first step for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of Luteolinidin chloride stock solutions.

Quantitative Data Summary

The following table summarizes the key quantitative data for Luteolinidin chloride.

ParameterValueSource
Molecular Formula C₁₅H₁₁ClO₅[3][4]
Molecular Weight 306.7 g/mol [2][3]
Appearance Brown to reddish-brown solid[1]
Solubility in DMSO 50 mg/mL (163.03 mM)[1][2]
Solubility in Water 69.75 mg/L (estimated)[5]
Storage (Solid) 2 years at -20°C; 4°C for short term[1][3][6]
Storage (in DMSO) 6 months at -80°C; 1 month at -20°C[1][2][6]
Typical Experimental Concentration 5-50 µM (in vitro)[1]

Experimental Protocol: Preparation of a 50 mM Luteolinidin Chloride Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of Luteolinidin chloride in Dimethyl Sulfoxide (DMSO).

Materials
  • Luteolinidin chloride (solid powder)

  • Anhydrous/hygroscopic Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Ultrasonic bath

Procedure
  • Preparation: Before starting, ensure that the Luteolinidin chloride powder has been brought to room temperature. This prevents condensation from forming on the compound upon opening the container.

  • Weighing: Carefully weigh the desired amount of Luteolinidin chloride powder using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 15.34 mg of Luteolinidin chloride (Molecular Weight: 306.7 g/mol ).

  • Dissolution:

    • Add the weighed Luteolinidin chloride to a sterile microcentrifuge tube or an amber glass vial.

    • Add the appropriate volume of fresh, anhydrous DMSO. For a 50 mM solution, if you weighed 15.34 mg, add 1 mL of DMSO. It is recommended to use newly opened DMSO as it is hygroscopic and absorbed moisture can affect solubility.[1]

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, use an ultrasonic bath to aid dissolution.[1][2] Sonicate for 5-10 minutes. Gentle heating to 37°C can also be applied to increase solubility.[2]

  • Aliquotting: Once the Luteolinidin chloride is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.[1][2]

  • Storage: Store the aliquots in a sealed container, protected from light.[1] For long-term storage (up to 6 months), store at -80°C.[1][2][3] For short-term storage (up to 1 month), -20°C is suitable.[1][2]

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle Luteolinidin chloride powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[3]

  • Avoid contact with skin and eyes.[3]

  • Dispose of waste according to institutional guidelines.

Visualizations

Experimental Workflow

G A 1. Weigh Luteolinidin Chloride Powder B 2. Add Anhydrous DMSO A->B C 3. Vortex to Dissolve B->C D 4. Sonicate/Heat (if necessary) C->D E 5. Aliquot into Single-Use Vials D->E Fully Dissolved F 6. Store at -80°C (long-term) or -20°C (short-term) E->F

Caption: Workflow for Luteolinidin Chloride Stock Solution Preparation.

Luteolinidin Chloride as a CD38 Inhibitor

G cluster_0 Signaling Pathway A Luteolinidin Chloride B CD38 A->B Inhibits (Ki = 11.4 µM) C eNOS Function Preservation B->C Leads to D Endothelial Dysfunction Prevention B->D Leads to

Caption: Inhibition of CD38 by Luteolinidin Chloride.

References

Application Notes and Protocols for In Vivo Administration of Luteolinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available methods for the in vivo and ex vivo administration of Luteolinidin chloride, a potent CD38 inhibitor. The information is compiled from peer-reviewed literature and is intended to guide researchers in designing their experimental protocols.

Introduction

Luteolinidin is a natural deoxyanthocyanidin recognized for its potent inhibitory activity against CD38.[1][2][3] This inhibition has been shown to protect the heart from ischemia/reperfusion injury by preserving NAD(P)(H) levels and endothelial nitric oxide synthase (eNOS) function.[1][2][3] Due to its therapeutic potential, understanding the appropriate methods for its administration in preclinical models is crucial for further investigation.

Note: Published research on the systemic in vivo administration and pharmacokinetics of Luteolinidin chloride is limited. The following protocols are based on a key ex vivo study and established methodologies for related flavonoid compounds, such as Luteolin. Researchers should consider these as starting points and optimize them for their specific animal models and experimental goals.

Quantitative Data Summary

Due to the limited availability of specific pharmacokinetic data for Luteolinidin chloride, the following table includes data for the related compound, Luteolin, to provide a comparative reference for researchers.

Table 1: Pharmacokinetic Parameters of Luteolin in Rats (Single 50 mg/kg Dose)

ParameterIntravenous (IV)Oral (PO)Citation
Maximum Plasma Concentration (Cmax) 23.4 µg/mL5.5 µg/mL[4]
Time to Maximum Plasma Concentration (Tmax) 0 h5 min[4]
Half-life (t½) 8.94 h (free) / 4.98 h (conjugated)Not calculated[4]
Bioavailability (F) -4.10%[4]

Experimental Protocols

Protocol 1: Ex Vivo Administration to Isolated Heart (Langendorff Perfusion)

This protocol is adapted from the study by Boslett J, et al. (2017), which investigated the protective effects of Luteolinidin on the postischemic heart.[1][2][3]

Objective: To deliver Luteolinidin chloride directly to an isolated heart to study its immediate pharmacological effects.

Materials:

  • Luteolinidin chloride

  • Vehicle (e.g., Krebs-Henseleit buffer)

  • Liposomes (for enhanced tissue uptake, optional)

  • Langendorff perfusion system

  • Isolated rat hearts

Procedure:

  • Preparation of Luteolinidin Solution:

    • Prepare a stock solution of Luteolinidin chloride in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution in the perfusion buffer to the desired final concentration (e.g., 50 µM).[5]

    • For liposomal delivery, encapsulate Luteolinidin in the liposomal formulation according to standard protocols to improve tissue uptake.[6]

  • Animal Preparation:

    • Anesthetize the rat according to the institution's approved animal care and use protocol.

    • Excise the heart and mount it on the Langendorff apparatus.

  • Perfusion and Treatment:

    • Perfuse the heart with the vehicle buffer to stabilize it.

    • Switch to the perfusion buffer containing Luteolinidin chloride (or the vehicle control).

    • Perfuse for the desired duration prior to inducing ischemia/reperfusion. In the cited study, hearts were treated with 50 μM Luteolinidin.[5]

  • Endpoint Analysis:

    • Measure relevant physiological parameters such as contractile function and coronary flow.[5]

    • Collect tissue samples for biochemical analysis (e.g., NAD(P)(H) levels).[1]

Workflow for Ex Vivo Administration:

ex_vivo_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Luteolinidin Solution (e.g., 50 µM) treat Perfuse with Luteolinidin Solution prep_solution->treat prep_animal Isolate Rat Heart stabilize Stabilize Heart on Langendorff Apparatus prep_animal->stabilize stabilize->treat induce_ir Induce Ischemia/ Reperfusion treat->induce_ir phys_measure Measure Physiological Parameters induce_ir->phys_measure biochem_analysis Biochemical Analysis of Tissue induce_ir->biochem_analysis

Caption: Workflow for the ex vivo administration of Luteolinidin chloride to an isolated heart.

Protocol 2: Systemic In Vivo Administration (General Guideline)

This is a general protocol for systemic administration in rodents, based on common practices for flavonoids. Note: Specific dosages and vehicles for Luteolinidin chloride have not been extensively reported and require optimization.

Objective: To administer Luteolinidin chloride systemically to study its effects in a whole-animal model.

Administration Routes:

  • Oral Gavage (PO): Suitable for assessing oral bioavailability and efficacy.

  • Intravenous Injection (IV): For direct systemic delivery and bypassing first-pass metabolism.

  • Intraperitoneal Injection (IP): A common route for systemic administration in preclinical studies.

Vehicle Selection: The choice of vehicle is critical for solubility and bioavailability.

  • A common vehicle for flavonoids is a mixture of DMSO, polyethylene glycol (PEG), and saline. It is crucial to first dissolve Luteolinidin chloride in a small amount of DMSO and then dilute it with PEG and saline.

  • The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.

General Procedure (Example for Oral Gavage):

  • Preparation of Formulation:

    • Dissolve Luteolinidin chloride in a minimal amount of DMSO.

    • Add PEG (e.g., PEG400) and vortex to mix.

    • Add saline to the final desired volume and concentration. The final solution should be clear.

    • Prepare fresh on the day of the experiment.

  • Animal Dosing:

    • Weigh the animal to determine the correct dosing volume.

    • Administer the Luteolinidin chloride formulation or vehicle control via oral gavage using a suitable gavage needle.

    • A typical dose for related flavonoids like Luteolin is in the range of 10-50 mg/kg.

  • Monitoring and Sample Collection:

    • Monitor the animals for any adverse effects.

    • Collect blood samples at predetermined time points for pharmacokinetic analysis.

    • Collect tissues at the end of the study for pharmacodynamic and biomarker analysis.

Workflow for Systemic In Vivo Administration:

in_vivo_workflow cluster_admin Administration cluster_analysis Analysis prep Prepare Luteolinidin Formulation po Oral Gavage (PO) prep->po e.g., 10-50 mg/kg iv Intravenous (IV) prep->iv ip Intraperitoneal (IP) prep->ip pk Pharmacokinetic (Blood Sampling) po->pk pd Pharmacodynamic (Tissue Analysis) po->pd iv->pk iv->pd ip->pk ip->pd

Caption: General workflow for systemic in vivo administration of Luteolinidin chloride.

Signaling Pathway

Luteolinidin has been identified as a potent inhibitor of CD38. In the context of cardiac ischemia/reperfusion injury, the inhibition of CD38 by Luteolinidin leads to the preservation of NAD(P)(H) pools. This, in turn, supports the function of endothelial nitric oxide synthase (eNOS), which requires NADPH to produce nitric oxide (NO), a key molecule in vasodilation and endothelial function.[1][3]

Signaling Pathway of Luteolinidin in Cardioprotection:

signaling_pathway cluster_cell Endothelial Cell Luteolinidin Luteolinidin chloride CD38 CD38 Luteolinidin->CD38 NADPH NADPH CD38->NADPH depletes NADP NADP+ NADPH->NADP eNOS_active eNOS (coupled) NADPH->eNOS_active cofactor eNOS_inactive eNOS (uncoupled) ROS Reactive Oxygen Species (ROS) eNOS_inactive->ROS produces NO Nitric Oxide (NO) eNOS_active->NO Vasodilation Vasodilation & Cardioprotection NO->Vasodilation Ischemia Ischemia/ Reperfusion Ischemia->CD38 activates Ischemia->ROS ROS->eNOS_inactive promotes uncoupling

Caption: Luteolinidin inhibits CD38, preserving NADPH levels and promoting eNOS function.

References

Application Notes and Protocols for Luteolinidin Chloride in Ischemia-Reperfusion Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Luteolinidin chloride in experimental models of ischemia-reperfusion (I/R) injury, with a primary focus on cardiac I/R. The protocols and data presented are compiled from preclinical research and are intended to guide researchers in designing and conducting their own studies.

Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates cellular damage. This process is a significant contributor to the morbidity and mortality associated with conditions such as myocardial infarction, stroke, and organ transplantation. Luteolinidin chloride, a deoxyanthocyanidin, has emerged as a promising therapeutic agent for mitigating I/R injury. Its primary mechanism of action involves the potent inhibition of the ectoenzyme CD38.[1][2]

By inhibiting CD38, Luteolinidin chloride prevents the depletion of intracellular nicotinamide adenine dinucleotide (NAD+) and its phosphorylated form (NADP+), which are crucial for cellular energy metabolism and antioxidant defense.[1] This preservation of NAD(P)(H) levels is particularly important for maintaining the function of endothelial nitric oxide synthase (eNOS), an enzyme that produces the vasodilatory and protective molecule nitric oxide (NO).[1][2]

Mechanism of Action

Luteolinidin chloride's protective effect in I/R injury is primarily attributed to its inhibition of CD38. During ischemia and reperfusion, CD38 activity is upregulated, leading to the degradation of NAD(P)+.[1][3] The resulting depletion of NADP(H) impairs the function of NADPH-dependent enzymes, including eNOS. Uncoupled eNOS can become a source of superoxide radicals, contributing to oxidative stress. Luteolinidin chloride, by inhibiting CD38, preserves the NAD(P)(H) pool, thereby maintaining eNOS coupling and function, which leads to improved endothelial function, reduced oxidative stress, and ultimately, tissue protection.[1]

Luteolinidin_Chloride_Mechanism IR Ischemia-Reperfusion Injury CD38 ↑ CD38 Activity IR->CD38 NAD_depletion ↓ NAD(P)(H) Depletion CD38->NAD_depletion eNOS_uncoupling eNOS Uncoupling NAD_depletion->eNOS_uncoupling ROS ↑ Oxidative Stress eNOS_uncoupling->ROS Endo_dysfunction Endothelial Dysfunction eNOS_uncoupling->Endo_dysfunction Tissue_damage Myocardial Damage ROS->Tissue_damage Endo_dysfunction->Tissue_damage Luteolinidin Luteolinidin chloride Luteolinidin->CD38 Inhibits Experimental_Workflow start Heart Isolation and Cannulation equilibration 20 min Equilibration start->equilibration treatment Luteolinidin chloride Infusion equilibration->treatment ischemia 30 min Global Ischemia treatment->ischemia reperfusion 30-120 min Reperfusion ischemia->reperfusion analysis Functional & Biochemical Analysis reperfusion->analysis

References

Application Notes and Protocols for Luteolinidin Chloride as a CD38 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of luteolinidin chloride as a potent inhibitor of CD38. This document includes detailed experimental protocols, data presentation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

CD38 is a multifunctional ectoenzyme that plays a critical role in nicotinamide adenine dinucleotide (NAD+) metabolism and calcium signaling.[1][2] It is a key regulator of cellular NAD+ levels through its NADase activity.[1] Due to its involvement in various pathological conditions, including cancer, metabolic diseases, and age-related decline in NAD+ levels, CD38 has emerged as a significant therapeutic target.[3][4] Luteolinidin, a natural deoxyanthocyanidin, has been identified as a potent inhibitor of CD38, making it a valuable tool for studying the biological functions of CD38 and for potential therapeutic development.[5][6][7]

Quantitative Data for Luteolinidin Chloride Inhibition of CD38

The inhibitory activity of luteolinidin chloride against CD38 has been characterized, providing key quantitative metrics for its efficacy.

ParameterValueMethodReference
Ki (Inhibition Constant) 11.4 µMIn vitro enzymatic assay with recombinant human CD38[5][8]
Mode of Inhibition NoncompetitiveLineweaver-Burk and nonlinear regression analysis[8]
IC50 (Half-maximal Inhibitory Concentration) <10 µMIn vitro enzymatic assay[9]

Signaling Pathway of CD38

CD38 is a central node in NAD+ metabolism and calcium signaling. It primarily functions by hydrolyzing NAD+ to produce cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR), which are second messengers that mobilize intracellular calcium.

CD38_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NAD_ext NAD+ CD38 CD38 NAD_ext->CD38 Hydrolysis cADPR cADPR CD38->cADPR Cyclase Activity ADPR ADPR CD38->ADPR Hydrolase Activity NAD_int NAD+ NAD_int->CD38 Hydrolysis Ca_release Ca2+ Release (from ER/SR) cADPR->Ca_release ADPR->Ca_release Downstream Downstream Signaling (e.g., Proliferation, Metabolism) Ca_release->Downstream Luteolinidin Luteolinidin Chloride Luteolinidin->CD38 Inhibition

Caption: CD38 signaling pathway and the inhibitory action of luteolinidin chloride.

Experimental Protocols

This section provides detailed protocols for assessing the inhibitory effect of luteolinidin chloride on CD38 activity.

Protocol 1: In Vitro Fluorometric Assay for CD38 Inhibition

This protocol is adapted from commercially available CD38 inhibitor screening kits and is suitable for determining the IC50 of luteolinidin chloride.[3][10]

Materials:

  • Recombinant Human CD38 Enzyme

  • CD38 Assay Buffer (e.g., 50 mM Tris, pH 7.5, 10 mM MgCl2, 0.01% Brij-35)[11]

  • Fluorogenic Substrate: 1,N6-etheno-NAD (ε-NAD)[2][10]

  • Luteolinidin Chloride

  • DMSO (for dissolving inhibitor)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 300 nm, Emission: 410 nm)[3]

Procedure:

  • Prepare Luteolinidin Chloride Solutions:

    • Prepare a stock solution of luteolinidin chloride in DMSO.

    • Perform serial dilutions of the stock solution in CD38 Assay Buffer to achieve a range of desired concentrations for testing. Also, prepare a vehicle control (DMSO in assay buffer).

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant human CD38 enzyme to the desired concentration in pre-warmed CD38 Assay Buffer.

    • Prepare the ε-NAD substrate solution in CD38 Assay Buffer.

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add the following in order:

      • 25 µL of CD38 Assay Buffer

      • 25 µL of the diluted luteolinidin chloride solutions or vehicle control.

      • 50 µL of the diluted CD38 enzyme solution.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 100 µL of the ε-NAD substrate solution to each well.

    • Immediately place the plate in the fluorometric microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Ex/Em = 300/410 nm) every minute for 30-60 minutes.

    • Calculate the initial reaction rates (V) for each concentration of luteolinidin chloride.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: CD38 Inhibition Assay

The following diagram illustrates the workflow for the in vitro CD38 inhibition assay.

CD38_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare Luteolinidin Chloride Serial Dilutions Add_Components Add Buffer, Inhibitor, and Enzyme to 96-well plate Prep_Inhibitor->Add_Components Prep_Enzyme Prepare CD38 Enzyme Solution Prep_Enzyme->Add_Components Prep_Substrate Prepare ε-NAD Substrate Solution Add_Substrate Add ε-NAD to Initiate Reaction Prep_Substrate->Add_Substrate Incubate Incubate at 37°C Add_Components->Incubate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetics Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Initial Reaction Rates Measure_Fluorescence->Calculate_Rates Plot_Curve Plot Dose-Response Curve Calculate_Rates->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for determining the IC50 of luteolinidin chloride against CD38.

Conclusion

Luteolinidin chloride is a valuable tool for studying the role of CD38 in cellular processes and holds promise for therapeutic applications. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize luteolinidin chloride in their studies of CD38 inhibition. The noncompetitive mode of inhibition suggests a distinct binding site from the substrate, which could be further explored for the development of more potent and specific CD38 inhibitors.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Detection and Quantification of Luteolinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolinidin chloride is a member of the 3-deoxyanthocyanidin class of flavonoids, naturally occurring pigments found in various plants, notably in sorghum (Sorghum bicolor)[1][2]. These compounds are of significant interest to researchers and drug development professionals due to their potential bioactive properties, including antioxidant and antiproliferative activities. Accurate and reliable analytical methods are crucial for the qualitative and quantitative determination of Luteolinidin chloride in research samples, natural product extracts, and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a robust and widely used technique for this purpose, offering high resolution, sensitivity, and specificity.

This application note provides a detailed protocol for the detection and quantification of Luteolinidin chloride using a reversed-phase HPLC (RP-HPLC) method. It includes information on sample preparation, chromatographic conditions, method validation, and data presentation.

Principle of the Method

The method described herein utilizes reversed-phase HPLC to separate Luteolinidin chloride from other components in a sample matrix. A non-polar stationary phase (typically a C18 column) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By employing a gradient elution with an acidified mobile phase, optimal separation and peak shape of Luteolinidin chloride can be achieved. Detection is performed using a UV-Vis or Photodiode Array (PDA) detector at the maximum absorbance wavelength of Luteolinidin, which is approximately 470-480 nm[3][4][5]. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Experimental Protocols

Materials and Reagents
  • Luteolinidin chloride reference standard (≥90% purity by HPLC)[3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or other suitable acid like trifluoroacetic acid or phosphoric acid, HPLC grade)

  • Hydrochloric acid (for sample extraction)

  • Dimethyl sulfoxide (DMSO, for standard preparation)[4]

  • 0.22 µm or 0.45 µm syringe filters

Standard Solution Preparation
  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of Luteolinidin chloride reference standard and dissolve it in a suitable solvent such as DMSO to a final concentration of 1000 µg/mL.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent (e.g., methanol) to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).

Sample Preparation (from Sorghum)
  • Extraction: Weigh a known amount of the powdered sample (e.g., sorghum bran) and add a hydrochloric acid-methanol solution (e.g., 1:100, v/v) at a solid-liquid ratio of 1:20 (g/mL).[1]

  • Sonication: Sonicate the mixture for an appropriate time (e.g., 30-60 minutes) to ensure efficient extraction.[6]

  • Centrifugation: Centrifuge the extract at a high speed (e.g., 4000 rpm) for 10 minutes to pellet the solid material.[6]

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to injection.[6]

HPLC Chromatographic Conditions

The following are recommended starting conditions. Optimization may be required depending on the specific column and HPLC system used.

ParameterRecommended Conditions
HPLC System A system equipped with a gradient pump, autosampler, column oven, and PDA or UV-Vis detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
Mobile Phase A Water with 0.1% Formic Acid.[6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid.[6]
Gradient Elution A linear gradient can be optimized. A starting point could be: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-70% B; followed by a wash and re-equilibration step.[6]
Flow Rate 1.0 mL/min.[6]
Column Temperature 35°C.[6]
Injection Volume 10 µL.[6]
Detection Wavelength 470 nm or 480 nm.[3][4][5]

Data Presentation and Method Validation

A validated HPLC method ensures the reliability of the analytical data. Key validation parameters, as per ICH guidelines, are summarized below. The provided data is based on a validated UPLC method for Luteolinidin chloride and serves as a reference.[7][8]

Validation ParameterSpecificationTypical Value for Luteolinidin Analysis
Linearity (r²) ≥ 0.9990.99999
Range To be defined based on application3.2 - 320 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1To be determined experimentally
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1To be determined experimentally
Specificity The peak for Luteolinidin chloride should be well-resolved from other components and spectrally pure.Confirmed by PDA and/or MS data.

Stability-Indicating Method Considerations

For drug development professionals, a stability-indicating HPLC method is crucial. This involves demonstrating that the method can accurately measure the analyte of interest in the presence of its degradation products. Forced degradation studies should be performed by subjecting the Luteolinidin chloride sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The HPLC method should be able to resolve the Luteolinidin chloride peak from any degradation product peaks.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis start Start sample Weigh Sample (e.g., Sorghum) start->sample standard Weigh Luteolinidin Chloride Standard start->standard extraction Add Extraction Solvent (HCl in Methanol) sample->extraction dissolve Dissolve in DMSO/Diluent standard->dissolve sonicate Sonicate extraction->sonicate dilute Serial Dilution dissolve->dilute centrifuge Centrifuge sonicate->centrifuge working_standards Prepare Working Standards dilute->working_standards filter Filter Supernatant (0.22 µm) centrifuge->filter hplc_vial_standard Transfer to HPLC Vial working_standards->hplc_vial_standard hplc_vial_sample Transfer to HPLC Vial filter->hplc_vial_sample hplc HPLC System hplc_vial_sample->hplc Inject Sample hplc_vial_standard->hplc Inject Standards column C18 Column hplc->column detector PDA/UV-Vis Detector (470-480 nm) column->detector data_system Chromatography Data System detector->data_system integrate Integrate Peak Areas data_system->integrate calibration Generate Calibration Curve integrate->calibration quantify Quantify Luteolinidin Chloride calibration->quantify report Generate Report quantify->report HPLC_Method_Logic cluster_input Inputs cluster_separation Chromatographic Separation cluster_detection Detection & Quantification cluster_output Output sample Prepared Sample/ Standard Solution pump Gradient Pump (Mobile Phase A & B) sample->pump Injection column Reversed-Phase C18 Column pump->column oven Column Oven (e.g., 35°C) column->oven detector UV-Vis/PDA Detector (470-480 nm) oven->detector signal Chromatographic Signal (Absorbance vs. Time) detector->signal integration Peak Area Integration signal->integration quantification Concentration Calculation (vs. Calibration Curve) integration->quantification result Quantitative Result (µg/mL) quantification->result

References

Application of Luteolinidin Chloride in Melanin Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolinidin chloride, an anthocyanidin, has emerged as a potent inhibitor of melanin synthesis. Its primary mechanism of action involves the competitive inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. This makes Luteolinidin chloride a promising candidate for the development of novel dermatological agents for treating hyperpigmentation disorders and for use in cosmetic skin-lightening applications. This document provides detailed application notes and protocols for researchers investigating the melanin-inhibiting properties of Luteolinidin chloride.

Mechanism of Action

Luteolinidin chloride exerts its antimelanogenic effects primarily through the direct inhibition of tyrosinase. Tyrosinase catalyzes the initial and rate-limiting steps in the melanin biosynthesis pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By competitively binding to the active site of tyrosinase, Luteolinidin chloride prevents the substrate from binding, thereby halting the production of melanin precursors.[1][2] While the direct inhibitory effect on tyrosinase is established, further research is warranted to fully elucidate its impact on the downstream signaling pathways that regulate melanogenesis, such as the cAMP/PKA/CREB/MITF pathway.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of Luteolinidin on tyrosinase activity.

Table 1: In Vitro Tyrosinase Inhibition by Luteolinidin

CompoundIC50 (µM)Inhibition TypeKi (µM)Reference
Luteolinidin3.7 ± 0.1Competitive2.8[1][2]
Kojic Acid (Control)-Competitive-[2]

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the melanin-inhibiting effects of Luteolinidin chloride are provided below.

Mushroom Tyrosinase Activity Assay (In Vitro)

This assay determines the direct inhibitory effect of Luteolinidin chloride on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-tyrosine (substrate)

  • Luteolinidin chloride (test compound)

  • Kojic acid (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of Luteolinidin chloride in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of various concentrations of Luteolinidin chloride.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-tyrosine solution.

  • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • The rate of dopachrome formation is indicative of tyrosinase activity.

  • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with Luteolinidin chloride.

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of Luteolinidin chloride.

Melanin Content Assay in B16F10 Melanoma Cells

This assay quantifies the effect of Luteolinidin chloride on melanin production in a cellular model.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Luteolinidin chloride

  • α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanin production)

  • NaOH

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Luteolinidin chloride for 48-72 hours. If desired, co-treat with α-MSH to induce melanogenesis.

  • After incubation, wash the cells with PBS.

  • Lyse the cells with 1N NaOH containing 10% DMSO at 80°C for 1 hour.

  • Measure the absorbance of the lysate at 405 nm using a microplate reader.

  • The absorbance is proportional to the melanin content.

  • Normalize the melanin content to the total protein content of the cells, which can be determined using a BCA protein assay.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed reduction in melanin is not due to cytotoxicity of Luteolinidin chloride.

Materials:

  • B16F10 cells

  • DMEM with 10% FBS

  • Luteolinidin chloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with the same concentrations of Luteolinidin chloride used in the melanin content assay for 48-72 hours.

  • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

Visualizations

Signaling Pathway of Melanogenesis

Melanogenesis_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Luteolinidin Luteolinidin Chloride Luteolinidin->Tyrosinase Competitive Inhibition

Caption: Proposed mechanism of Luteolinidin chloride in melanin inhibition.

Experimental Workflow for Evaluating Luteolinidin Chloride

Experimental_Workflow start Start tyrosinase_assay In Vitro Tyrosinase Assay start->tyrosinase_assay cell_culture B16F10 Cell Culture start->cell_culture data_analysis Data Analysis (IC50, % Inhibition) tyrosinase_assay->data_analysis treatment Treatment with Luteolinidin Chloride cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay melanin_assay Melanin Content Assay treatment->melanin_assay viability_assay->data_analysis melanin_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for assessing Luteolinidin chloride's anti-melanogenic effects.

Logical Relationship of Luteolinidin Chloride's Action

Logical_Relationship cluster_luteolinidin Luteolinidin Chloride cluster_enzyme Enzyme cluster_process Biological Process cluster_outcome Outcome luteolinidin Luteolinidin Chloride tyrosinase Tyrosinase luteolinidin->tyrosinase Inhibits inhibition Melanin Inhibition luteolinidin->inhibition Results in melanogenesis Melanogenesis tyrosinase->melanogenesis Catalyzes

Caption: Logical flow of Luteolinidin chloride's inhibitory action.

References

Application Notes and Protocols for Determining the Dose-Response Curve of Luteolinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolinidin chloride, a deoxyanthocyanidin found in plants such as Sorghum bicolor, has garnered significant interest within the scientific community due to its diverse biological activities.[1] This natural compound has been identified as a potent inhibitor of CD38 and tyrosinase, and it also possesses notable antioxidant properties.[1][2] Luteolinidin chloride has been shown to protect the heart from ischemia/reperfusion injury by preserving the function of endothelial nitric oxide synthase (eNOS).[1][3] Its ability to modulate key signaling pathways makes it a promising candidate for further investigation in drug discovery and development.

These application notes provide a detailed protocol for determining the dose-response curve of luteolinidin chloride, a critical step in characterizing its potency and efficacy. The following protocols are designed to be adaptable for various cell-based and biochemical assays relevant to the known biological activities of luteolinidin chloride.

Key Biological Activities and Potential Assays

Luteolinidin chloride's primary mechanisms of action that can be assessed through dose-response studies include:

  • CD38 Inhibition: As a potent inhibitor of CD38, an enzyme that metabolizes NAD+, luteolinidin chloride can modulate cellular NAD+ levels.[1][3][4][5][6][7][8] A dose-response curve can be established using a CD38 inhibitor screening assay.[7][9]

  • Tyrosinase Inhibition: Luteolinidin chloride competitively inhibits tyrosinase, a key enzyme in melanin synthesis.[1][2] Its inhibitory effects can be quantified using a tyrosinase inhibition assay.[10][11][12][13][14]

  • Antioxidant Activity: The antioxidant properties of luteolinidin chloride can be evaluated by its ability to scavenge free radicals.[15][16][17][18][19] Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are suitable for determining its dose-dependent antioxidant capacity.[16][17][19]

  • eNOS-mediated Vasodilation: Luteolinidin chloride's protective effects on the endothelium are linked to the preservation of eNOS function.[1][3] Cell-based assays using endothelial cells can be employed to measure the dose-dependent increase in nitric oxide (NO) production or eNOS phosphorylation.[20][21][22][23][24]

Experimental Protocols

The following is a generalized protocol for determining the dose-response curve of luteolinidin chloride in a cell-based assay. This can be adapted for specific assays such as those mentioned above.

Materials
  • Luteolinidin chloride (high purity)

  • Appropriate cell line (e.g., Human Umbilical Vein Endothelial Cells (HUVECs) for eNOS activity)

  • Cell culture medium and supplements

  • Assay-specific reagents (e.g., Griess reagent for NO detection, specific substrates for enzyme assays)

  • 96-well microplates

  • Multichannel pipettes

  • Plate reader (spectrophotometer or fluorometer)

  • CO2 incubator

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Protocol: Dose-Response Determination using a Cell-Based Nitric Oxide Assay

This protocol outlines the determination of the dose-dependent effect of luteolinidin chloride on nitric oxide (NO) production in HUVECs.

  • Cell Culture and Seeding:

    • Culture HUVECs in appropriate endothelial cell growth medium supplemented with growth factors and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Seed HUVECs into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Preparation of Luteolinidin Chloride Stock and Working Solutions:

    • Prepare a 10 mM stock solution of luteolinidin chloride in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to prepare working solutions with a range of concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest luteolinidin chloride concentration).

  • Treatment of Cells:

    • Remove the old medium from the wells and replace it with 100 µL of the prepared working solutions of luteolinidin chloride or the vehicle control.

    • Incubate the plate for a predetermined time (e.g., 24 hours) in the CO2 incubator.

  • Nitric Oxide Measurement (Griess Assay):

    • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Plot the nitrite concentration (as a measure of NO production) against the logarithm of the luteolinidin chloride concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 (half-maximal effective concentration).

Data Presentation

The following table provides an example of quantitative data that could be obtained from a dose-response experiment measuring the percentage of CD38 inhibition by luteolinidin chloride.

Luteolinidin Chloride (µM)% Inhibition (Mean)Standard Deviation
0.15.21.1
125.83.5
548.94.2
1075.35.1
2590.13.9
5095.62.8
10098.21.5

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Seeding treatment Cell Treatment prep_cells->treatment prep_compound Luteolinidin Chloride Serial Dilution prep_compound->treatment assay Perform Assay (e.g., Griess Assay) treatment->assay data_acq Data Acquisition assay->data_acq data_analysis Dose-Response Curve Generation data_acq->data_analysis ec50 EC50 Determination data_analysis->ec50

Caption: Workflow for dose-response curve determination.

Signaling Pathway: Luteolinidin Chloride and eNOS Activation

enos_pathway Luteolinidin Luteolinidin Chloride CD38 CD38 Luteolinidin->CD38 Inhibition NAD NAD+ CD38->NAD Depletion eNOS eNOS NAD->eNOS Activation NO Nitric Oxide eNOS->NO Production Vasodilation Vasodilation NO->Vasodilation

Caption: Luteolinidin chloride's effect on the eNOS pathway.

References

Troubleshooting & Optimization

Luteolinidin chloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Luteolinidin chloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Luteolinidin chloride powder?

A1: Luteolinidin chloride powder is stable when stored under proper conditions. For optimal long-term stability, it should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3][4] Some suppliers suggest that storage at 4°C is suitable for shorter periods (up to two years).[2]

Q2: How should I store solutions of Luteolinidin chloride?

A2: The stability of Luteolinidin chloride in solution is dependent on the solvent and storage temperature. For stock solutions prepared in solvents such as DMSO, it is recommended to store them in aliquots at -80°C to minimize freeze-thaw cycles.[1][5] Under these conditions, the solution is expected to be stable for up to 6 months.[5] For shorter-term storage of up to one month, -20°C is also acceptable.[5]

Q3: Is Luteolinidin chloride sensitive to light?

A3: Yes, Luteolinidin chloride is light-sensitive.[1] Exposure to light can lead to degradation. Therefore, it is crucial to store both the solid compound and its solutions in light-protecting containers, such as amber vials, or by wrapping the container in aluminum foil. All handling procedures should be performed with minimal exposure to direct light.

Q4: What is the stability of Luteolinidin chloride at different pH values?

A4: Luteolinidin chloride, a 3-deoxyanthocyanidin, is known to be more stable in acidic conditions compared to neutral or alkaline conditions.[6][7][8] Generally, the color and stability of 3-deoxyanthocyanidins are well-maintained at pH 1-2.[7] As the pH increases, particularly from pH 3 to 7, degradation is more likely to occur, with the formation of chalcones as major degradation products upon heating.[7]

Q5: In which solvents is Luteolinidin chloride soluble and stable?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected color change of the solid powder (e.g., from orange/red to brown). Exposure to moisture, light, or air (oxidation).Discard the compound as it may be degraded. Ensure the container is tightly sealed and stored in a desiccator at the recommended temperature, protected from light.
Precipitation observed in a stored solution. The solution may be supersaturated, or the compound has degraded. The solubility may have decreased due to a change in temperature.Gently warm the solution and vortex to redissolve. If precipitation persists, it may indicate degradation, and a fresh solution should be prepared. Always ensure the storage temperature is appropriate for the solvent used.
Loss of biological activity in an experiment. The compound has degraded due to improper storage, handling, or experimental conditions (e.g., high pH, exposure to light, incompatible reagents).Prepare fresh solutions from powder stored under recommended conditions. Ensure the pH of your experimental buffer is in the acidic range if possible. Protect your experimental setup from direct light.
Inconsistent experimental results. This could be due to repeated freeze-thaw cycles of the stock solution, leading to degradation.Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.

Stability and Storage Data Summary

Table 1: Recommended Storage Conditions for Luteolinidin Chloride

Form Temperature Duration Additional Precautions
Solid Powder -20°CUp to 3 years[2]Tightly sealed container, protect from light and moisture.[1]
4°CUp to 2 years[2]Tightly sealed container, protect from light and moisture.
In Solvent (e.g., DMSO) -80°CUp to 6 months[5]Aliquot to avoid freeze-thaw cycles, protect from light.[5]
-20°CUp to 1 month[5]Aliquot to avoid freeze-thaw cycles, protect from light.[5]

Table 2: General Stability of 3-Deoxyanthocyanidins (including Luteolinidin) under Various Conditions

Condition Effect on Stability Notes
Acidic pH (1-2) High stability.[7]Color is well-retained.[7]
Neutral to Alkaline pH (3-7 and above) Decreased stability, especially with heat.[7]Degradation can lead to the formation of chalcones.[7]
Elevated Temperature Increased degradation.The rate of degradation is dependent on pH. More stable at acidic pH.[7]
Exposure to Light Degradation.Store in light-protected containers.[1]
Presence of Oxygen Potential for oxidative degradation.Store in tightly sealed containers. The related compound luteolin is unstable in the presence of atmospheric oxygen.[9]
Incompatible Materials Degradation.Avoid strong acids/alkalis and strong oxidizing/reducing agents.[1]

Experimental Protocols

Protocol 1: Preparation of Luteolinidin Chloride Stock Solution
  • Allow the Luteolinidin chloride powder to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weigh the desired amount of powder in a sterile microcentrifuge tube under subdued light.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Assessment of Luteolinidin Chloride Stability in an Aqueous Buffer
  • Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7.4).

  • Dilute the Luteolinidin chloride stock solution to a final working concentration in each buffer.

  • Protect the solutions from light and incubate them at a controlled temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analyze the concentration of the remaining Luteolinidin chloride using a validated analytical method such as HPLC-UV/Vis.

  • Plot the concentration of Luteolinidin chloride versus time for each pH to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_experiment Experimental Use start Start: Weigh Luteolinidin Chloride Powder dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot storage Store at -80°C or -20°C aliquot->storage thaw Thaw a Single Aliquot storage->thaw dilute Dilute in Experimental Buffer thaw->dilute experiment Perform Experiment dilute->experiment stability_factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Conditions center Luteolinidin Chloride Stability light Light Exposure center->light moisture Moisture center->moisture high_ph High pH (>3) center->high_ph heat Elevated Temperature center->heat oxygen Oxygen center->oxygen incompatible Incompatible Materials center->incompatible low_temp Low Temperature (-20°C to -80°C) low_temp->center acidic_ph Acidic pH (1-2) acidic_ph->center darkness Darkness darkness->center anhydrous Anhydrous Conditions anhydrous->center

References

Technical Support Center: Luteolinidin Chloride In Vitro Assay Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vitro assays using Luteolinidin chloride.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving Luteolinidin chloride?

Luteolinidin chloride is readily soluble in Dimethyl Sulfoxide (DMSO).[1] For in vivo applications or to create a clear aqueous solution, a stock solution in DMSO can be further diluted in a solution of 20% SBE-β-CD in saline.[2]

2. What are the recommended storage conditions for Luteolinidin chloride stock solutions?

For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1][2]

3. At what concentration should I start my experiments with Luteolinidin chloride?

The optimal concentration of Luteolinidin chloride will vary depending on the cell type and the specific assay. Based on available data, a starting concentration range of 5-50 µM has been shown to be effective in assays measuring cardiac function protection.[2] For the related compound luteolin, cytotoxic effects have been observed starting at 2.5 µM in some cell lines, while anti-inflammatory effects were seen at concentrations as low as 4 µM.[3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

4. Is Luteolinidin chloride cytotoxic?

Luteolinidin chloride's cytotoxic profile is not extensively detailed in the provided results. However, the related compound luteolin has been shown to have low toxic effects on some cancer cell lines at lower concentrations but can enhance the cytotoxicity of other chemotherapeutic agents.[5] One study indicated that luteolin induced cytotoxicity in TK6 cells at concentrations of 2.5 µM and higher.[3] It is crucial to determine the cytotoxic concentration of Luteolinidin chloride in your specific cell line using a cell viability assay before proceeding with functional assays.

5. Which signaling pathways are known to be modulated by Luteolinidin chloride and related flavonoids?

Luteolinidin chloride is a potent inhibitor of CD38.[2][6] The related flavonoid, luteolin, has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses, including:

  • NF-κB pathway[7][8]

  • MAPK pathway (JNK, p38, ERK)[7][8]

  • Nrf2 pathway[9][10]

  • STAT3 pathway[8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of Luteolinidin chloride in cell culture medium. The concentration of Luteolinidin chloride exceeds its solubility limit in the aqueous medium. The final DMSO concentration may be too low to maintain solubility.Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 0.5%) that can maintain the solubility of Luteolinidin chloride. Prepare a more concentrated stock solution in DMSO and use a smaller volume to achieve the desired final concentration. Consider using a carrier like SBE-β-CD to improve aqueous solubility.[2]
Inconsistent or non-reproducible results. Degradation of Luteolinidin chloride due to improper storage or repeated freeze-thaw cycles. Inaccurate pipetting of stock solutions. Variation in cell density or health.Aliquot the stock solution to avoid multiple freeze-thaw cycles.[1][2] Use calibrated pipettes for accurate dispensing. Ensure consistent cell seeding density and monitor cell health throughout the experiment.
High background or false positives in the assay. The inherent color of Luteolinidin chloride may interfere with colorimetric or fluorometric assays.Include a "compound only" control (Luteolinidin chloride in medium without cells) to measure any background signal and subtract it from the experimental values.
No observable effect of Luteolinidin chloride. The concentration used is too low. The incubation time is not optimal. The chosen cell line is not responsive. The compound has degraded.Perform a dose-response experiment with a wider concentration range. Optimize the incubation time for your specific assay. Verify the expression of the target pathway in your cell line. Use a fresh aliquot of Luteolinidin chloride.
Unexpected cytotoxicity observed. The concentration used is too high for the specific cell line. The cells are particularly sensitive to DMSO.Perform a cytotoxicity assay (e.g., MTT, MTS) to determine the IC50 value for your cell line. Include a vehicle control (DMSO without Luteolinidin chloride) to assess the effect of the solvent on cell viability.

Quantitative Data Summary

Table 1: Solubility and Storage of Luteolinidin Chloride

Parameter Details Reference
Solubility ≥ 2.5 mg/mL (8.15 mM) in a solution of 20% SBE-β-CD in Saline (prepared from a DMSO stock). Soluble in DMSO at 50 mg/mL (163.03 mM).[1][2]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month. Aliquoting is recommended.[1][2]

Table 2: Effective Concentrations of Luteolinidin Chloride and Luteolin in In Vitro Assays

Compound Assay Type Cell Line Effective Concentration Reference
Luteolinidin chlorideCardiac function protectionIsolated rat hearts5-50 µM[2]
Luteolinidin chlorideTyrosinase inhibitionN/AIC50 = 3.7 µM[2]
Luteolinidin chlorideCD38 inhibitionN/AKi = 11.4 µM[2]
LuteolinCytotoxicityTK6LOAEL = 2.5 µM[3]
LuteolinChemosensitizationHela, MGC-803, HepG2, A5495-10 µM[5]
LuteolinAnti-inflammatory (PGE-2, TNF-α, IL-1β inhibition)RAW 264.74 µM[4]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted for determining the cytotoxicity of Luteolinidin chloride.

Materials:

  • Luteolinidin chloride stock solution (in DMSO)

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Luteolinidin chloride in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Measurement: Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)

This protocol measures the effect of Luteolinidin chloride on nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7).

Materials:

  • Luteolinidin chloride stock solution (in DMSO)

  • RAW 264.7 cells

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part I: Sulfanilamide solution, Part II: N-(1-naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite standard

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[7]

  • Treatment: Pre-treat the cells with various non-toxic concentrations of Luteolinidin chloride for 1 hour.[7]

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[7] Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

  • NO Measurement: Collect 50 µL of the cell culture supernatant from each well.[7]

  • Griess Reaction: Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 5-10 minutes.[7]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[7]

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only control.[7]

Protocol 3: In Vitro Antioxidant Assay (DPPH Radical Scavenging)

This protocol assesses the free radical scavenging activity of Luteolinidin chloride.

Materials:

  • Luteolinidin chloride stock solution (in a suitable solvent like methanol or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol)

  • Methanol or ethanol

  • 96-well plate

  • Microplate reader

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Sample Preparation: Prepare different concentrations of Luteolinidin chloride in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the Luteolinidin chloride solution to the DPPH solution. The final volume should be consistent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[12] A blank will contain the solvent instead of the sample.

  • Data Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition using the following formula: % Inhibition = [((Abs_control - Abs_sample) / Abs_control) x 100].[13]

Visualizations

TroubleshootingWorkflow cluster_start Problem Identification cluster_investigation Investigation Steps cluster_solutions Corrective Actions cluster_end Resolution Start Unexpected Results (e.g., no effect, high variance) CheckCompound Check Compound Integrity - Fresh aliquot? - Proper storage? Start->CheckCompound First Check CheckSolubility Verify Solubility - Visible precipitate? - DMSO concentration? Start->CheckSolubility CheckProtocol Review Protocol - Correct concentrations? - Incubation times? Start->CheckProtocol CheckCells Assess Cell Health - Viability >90%? - Consistent density? Start->CheckCells NewAliquot Use Fresh Aliquot CheckCompound->NewAliquot Degradation Suspected OptimizeSolvent Optimize Solvent/Carrier CheckSolubility->OptimizeSolvent Precipitation Observed DoseResponse Perform Dose-Response/ Time-Course CheckProtocol->DoseResponse Suboptimal Parameters CytotoxicityAssay Run Cytotoxicity Assay CheckCells->CytotoxicityAssay Toxicity Suspected End Optimized Assay NewAliquot->End OptimizeSolvent->End DoseResponse->End CytotoxicityAssay->End

Caption: Troubleshooting workflow for unexpected in vitro assay results.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepStock Prepare Luteolinidin Chloride Stock Solution (in DMSO) TreatCells 2. Treat Cells with Luteolinidin Chloride & Controls PrepStock->TreatCells SeedCells Seed Cells in Multi-well Plate DetermineToxicity 1. Determine Non-Toxic Concentration Range (e.g., MTT Assay) SeedCells->DetermineToxicity DetermineToxicity->TreatCells Use non-toxic concentrations InduceResponse 3. Induce Biological Response (if applicable, e.g., LPS) TreatCells->InduceResponse PerformAssay 4. Perform Functional Assay (e.g., Griess, DPPH) InduceResponse->PerformAssay Measure 5. Measure Endpoint (e.g., Absorbance) PerformAssay->Measure AnalyzeData 6. Analyze & Interpret Data Measure->AnalyzeData

Caption: General experimental workflow for in vitro assays.

SignalingPathways cluster_inflammation Inflammatory Response cluster_stress Oxidative Stress Response cluster_other Other Targets Luteolinidin Luteolinidin Chloride NFkB NF-κB Pathway Luteolinidin->NFkB Inhibits MAPK MAPK Pathway Luteolinidin->MAPK Inhibits STAT3 STAT3 Pathway Luteolinidin->STAT3 Inhibits Nrf2 Nrf2 Pathway Luteolinidin->Nrf2 Activates CD38 CD38 Luteolinidin->CD38 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Promotes iNOS iNOS / NO Production NFkB->iNOS Promotes MAPK->Cytokines Promotes STAT3->Cytokines Promotes AntioxidantEnzymes Antioxidant Enzymes Nrf2->AntioxidantEnzymes Promotes

Caption: Key signaling pathways modulated by Luteolinidin/Luteolin.

References

potential off-target effects of Luteolinidin chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Luteolinidin chloride. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of Luteolinidin chloride?

Luteolinidin chloride is primarily known as a potent inhibitor of CD38, an enzyme involved in NAD+ metabolism. It also exhibits inhibitory activity against tyrosinase, an enzyme involved in melanin production.[1]

Q2: My cells are showing unexpected levels of apoptosis. Could this be an off-target effect of Luteolinidin chloride?

Yes, this is possible. While the direct effects of Luteolinidin chloride on apoptotic pathways are not fully characterized, the structurally related flavonoid, luteolin, has been shown to modulate signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways. Unintended inhibition of survival signals by Luteolinidin chloride could lead to increased apoptosis. We recommend performing a dose-response experiment and evaluating key apoptotic markers.

Q3: I am observing unexpected changes in phosphorylation of my protein of interest. Why might this be happening?

Luteolinidin chloride may have off-target effects on various protein kinases. Its close structural analog, luteolin, is known to inhibit several kinases, including Epidermal Growth Factor Receptor (EGFR), Protein Kinase C epsilon (PKCε), and Src.[2] Inhibition of these or other kinases could lead to altered phosphorylation patterns of downstream substrates.

Q4: My experimental results are inconsistent across different cell lines. What could be the cause?

The expression levels of on-target and off-target proteins can vary significantly between different cell lines. A cell line expressing high levels of a particular kinase that is sensitive to Luteolinidin chloride may show a more pronounced off-target effect. We recommend characterizing the expression levels of known and potential off-target proteins in your cell lines of interest.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability or Proliferation Results

Symptoms:

  • Inconsistent dose-response curves.

  • Unexpected increase or decrease in cell proliferation.

  • Discrepancy between expected and observed IC50 values.

Potential Cause: Luteolinidin chloride may be interacting with off-target signaling pathways that regulate cell growth and proliferation. Based on data from the related compound luteolin, potential off-target pathways include the PI3K/Akt/mTOR and MAPK signaling cascades, which are central regulators of cell survival and proliferation.

Troubleshooting Steps:

  • Validate On-Target Engagement: Confirm that Luteolinidin chloride is engaging its intended target (e.g., CD38) in your experimental system at the concentrations used.

  • Assess Key Signaling Pathways: Using techniques like Western blotting, examine the phosphorylation status of key proteins in the PI3K/Akt (e.g., Akt, mTOR, S6K) and MAPK (e.g., ERK, JNK, p38) pathways following treatment with Luteolinidin chloride.

  • Dose-Response Analysis: Perform a careful dose-response analysis and compare the concentration at which you observe the unexpected effect with the known Ki for CD38 and IC50 for tyrosinase. This can help determine if the effect is likely on-target or off-target.

  • Control Experiments: Include a positive control compound known to modulate the suspected off-target pathway to validate your experimental setup.

Quantitative Data Summary

The following table summarizes the known quantitative data for the interaction of Luteolinidin chloride with its primary target and a key off-target.

TargetInteraction TypeValueReference
CD38Inhibition Constant (Ki)11.4 µM[1]
TyrosinaseHalf-maximal Inhibitory Concentration (IC50)3.7 µM[1]

Experimental Protocols

General Protocol for Assessing Kinase Inhibition (Example: EGFR)

This is a generalized protocol based on methodologies used for similar compounds.

  • Cell Culture: Culture A431 cells (which overexpress EGFR) in appropriate media.

  • Treatment: Seed cells and allow them to adhere. Starve cells in serum-free media overnight, then pre-treat with varying concentrations of Luteolinidin chloride for 1-2 hours.

  • Stimulation: Stimulate the cells with Epidermal Growth Factor (EGF) for a short period (e.g., 15-30 minutes) to induce EGFR autophosphorylation.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against phospho-EGFR (pY1068).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect with an ECL substrate.

    • Strip the membrane and re-probe for total EGFR as a loading control.

  • Analysis: Quantify band intensities and calculate the ratio of phosphorylated EGFR to total EGFR to determine the inhibitory effect of Luteolinidin chloride.

Visualizations

Signaling Pathway Diagrams

Luteolinidin_Chloride_On_Target_Pathway cluster_membrane Cell Membrane CD38 CD38 cADPR cADPR CD38->cADPR Converts Luteolinidin_chloride Luteolinidin chloride Luteolinidin_chloride->CD38 Inhibits (Ki = 11.4 µM) NAD+ NAD+ NAD+->CD38 Ca2+_release Ca2+ Release cADPR->Ca2+_release

Luteolinidin_Chloride_Potential_Off_Target_Pathway cluster_growth_factor Growth Factor Signaling cluster_stress Stress/Inflammatory Signaling Luteolinidin_chloride Luteolinidin chloride RTK Receptor Tyrosine Kinase (e.g., EGFR) Luteolinidin_chloride->RTK Potential Inhibition (based on luteolin data) MAPKKK MAPKKK Luteolinidin_chloride->MAPKKK Potential Inhibition (based on luteolin data) PI3K PI3K Akt Akt mTOR mTOR Proliferation_Survival Cell Proliferation & Survival MAPKK MAPKK MAPK MAPK (e.g., ERK, JNK) Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Inflammation_Apoptosis Inflammation & Apoptosis

Experimental Workflow Diagram

Troubleshooting_Workflow Start Unexpected Experimental Result Step1 Is the observed effect dose-dependent? Start->Step1 Step2 Compare effective concentration to known Ki/IC50 values Step1->Step2 Decision1 Concentration >> Ki/IC50? Step2->Decision1 Conclusion_Off_Target Likely Off-Target Effect Decision1->Conclusion_Off_Target Yes Conclusion_On_Target Potentially On-Target or Downstream Effect Decision1->Conclusion_On_Target No Step3 Investigate potential off-target pathways (e.g., PI3K/Akt, MAPK) using Western Blot or other assays Conclusion_Off_Target->Step3 Step4 Use selective inhibitors for suspected off-target pathways as controls Step3->Step4 End Identify Source of Unexpected Result Step4->End

References

Luteolinidin chloride degradation products and their impact

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the experimental use of luteolinidin chloride, with a focus on understanding and mitigating its degradation. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is luteolinidin chloride and what are its primary applications in research?

Luteolinidin chloride is a deoxyanthocyanidin, a type of flavonoid found in plants like Sorghum bicolor.[1] It is recognized for its antioxidant properties and is investigated for various potential health benefits, including anti-inflammatory and anticancer activities.[1] In experimental settings, it is often used in studies related to cell signaling, apoptosis, and oxidative stress.

Q2: What are the main factors that cause luteolinidin chloride degradation?

Luteolinidin chloride, like other anthocyanins, is susceptible to degradation influenced by several factors:

  • pH: Stability is generally higher in acidic conditions (pH 1-3). As the pH increases towards neutral and alkaline, the flavylium cation structure becomes unstable, leading to degradation.[2][3][4]

  • Temperature: Elevated temperatures accelerate the rate of degradation.[3][5][6] Long-term storage should be at low temperatures, such as -20°C or -80°C.[1]

  • Light: Exposure to light, particularly UV light, can cause significant degradation.[2][3][4][5] Samples should be protected from light during storage and experiments.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[5] Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can improve stability.

  • Enzymes: In biological systems or crude extracts, enzymes like peroxidases and β-glucosidases can contribute to the degradation of anthocyanins.[7][8]

Q3: What are the likely degradation products of luteolinidin chloride?

While specific degradation products of luteolinidin chloride are not extensively documented, based on the known degradation pathways of anthocyanins, the following are plausible:

  • Chalcone: At neutral to slightly alkaline pH, the flavylium ring of anthocyanins can open to form a chalcone structure. This is often a reversible process initially, but the chalcone itself can be unstable.

  • Phloroglucinaldehyde and Hydroxybenzoic Acid Derivatives: More extensive degradation, often initiated by oxidative cleavage of the chalcone, can lead to the formation of smaller phenolic compounds such as phloroglucinaldehyde (from the A-ring) and derivatives of hydroxybenzoic acid (from the B-ring).

Q4: Can the degradation products of luteolinidin chloride interfere with my experimental results?

Yes, the degradation of luteolinidin chloride can significantly impact experimental outcomes in several ways:

  • Loss of Bioactivity: The intended biological effects of luteolinidin chloride may be diminished or absent if the compound has degraded.

  • Altered Biological Effects: Degradation products may possess their own biological activities, which could be different from the parent compound, leading to confounding results or off-target effects.

  • Assay Interference: Degradation products might interfere with analytical measurements, such as absorbance or fluorescence readings, leading to inaccurate quantification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or weaker-than-expected biological activity in cell-based assays. Degradation of luteolinidin chloride in the stock solution or culture medium.1. Prepare fresh stock solutions frequently in an appropriate solvent (e.g., DMSO) and store at -80°C in small, single-use aliquots.[1]2. Protect stock solutions and experimental samples from light.3. Minimize the time the compound is in culture medium before and during the experiment.4. Consider the pH of your culture medium; anthocyanin stability decreases as pH approaches neutral.
Color of the experimental solution changes or fades over time. pH-dependent structural changes and degradation of the luteolinidin chloride flavylium cation.1. If possible, buffer the experimental solution to a slightly acidic pH where luteolinidin is more stable.2. Conduct experiments as quickly as possible after adding luteolinidin chloride to the solution.3. Perform a time-course experiment to monitor the spectral properties of your solution and determine the window of stability.
Appearance of unexpected peaks in HPLC analysis of experimental samples. Formation of degradation products.1. Analyze a freshly prepared standard of luteolinidin chloride to establish its retention time.2. Subject a sample of luteolinidin chloride to stress conditions (e.g., elevated temperature, neutral pH, light exposure) to intentionally generate degradation products and identify their peaks.3. Optimize HPLC separation to resolve the parent compound from its degradation products.
High background signal or unexpected results in fluorescence-based assays. Degradation products may be fluorescent or may quench the fluorescence of the assay reagents.1. Run a control with the vehicle and another with luteolinidin chloride that has been intentionally degraded to assess for interference.2. If interference is observed, consider alternative, non-fluorescence-based assays.

Experimental Protocols

Protocol 1: Stability Assessment of Luteolinidin Chloride under Various Conditions

Objective: To determine the stability of luteolinidin chloride under different pH, temperature, and light conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of luteolinidin chloride in acidified methanol (e.g., 0.1% HCl in methanol).

  • Preparation of Test Solutions: Dilute the stock solution into a series of buffers with different pH values (e.g., pH 3, 5, 7, and 9).

  • Incubation under Different Conditions:

    • Temperature: Aliquot the solutions for each pH and incubate them at different temperatures (e.g., 4°C, 25°C, and 37°C).

    • Light: For each temperature and pH combination, prepare two sets of samples: one wrapped in aluminum foil (dark) and one exposed to ambient light.

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each sample.

  • Quantification by HPLC-UV/Vis:

    • Immediately analyze the aliquots using a C18 reverse-phase HPLC column.

    • Use a gradient elution with acidified water (A) and acidified acetonitrile (B) as mobile phases.

    • Monitor the absorbance at the λmax of luteolinidin chloride (around 520 nm).

  • Data Analysis: Calculate the percentage of luteolinidin chloride remaining at each time point relative to the initial concentration (t=0). Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: Identification of Luteolinidin Chloride Degradation Products by LC-MS

Objective: To identify the major degradation products of luteolinidin chloride.

Methodology:

  • Forced Degradation: Subject a solution of luteolinidin chloride to conditions known to cause degradation (e.g., pH 8, 50°C, exposure to light for 24 hours).

  • LC-MS Analysis:

    • Inject the degraded sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • Use a suitable HPLC method to separate the components.

    • Acquire mass spectra in both positive and negative ion modes.

  • Data Interpretation:

    • Identify the mass-to-charge ratio (m/z) of the parent luteolinidin molecule.

    • Analyze the mass spectra of the new peaks that appear after degradation.

    • Propose structures for the degradation products based on their m/z values and fragmentation patterns, comparing them to known anthocyanin degradation pathways.

Visualizations

degradation_pathway Luteolinidin Luteolinidin (Flavylium Cation, Red) Chalcone Chalcone (Yellow/Colorless) Luteolinidin->Chalcone  pH increase (Reversible) Chalcone->Luteolinidin  pH decrease Phloroglucinaldehyde Phloroglucinaldehyde Chalcone->Phloroglucinaldehyde  Oxidative  Cleavage Hydroxybenzoic_acid Hydroxybenzoic Acid Derivative Chalcone->Hydroxybenzoic_acid  Oxidative  Cleavage

Caption: Inferred degradation pathway of luteolinidin chloride.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Luteolinidin Chloride Stock Solution Dilute Dilute into Test Buffers (Varying pH) Stock->Dilute Conditions Incubate under different Temperature & Light Conditions Dilute->Conditions Timepoints Collect Aliquots at Time Points Conditions->Timepoints HPLC HPLC-UV/Vis Analysis Timepoints->HPLC LCMS LC-MS for Product ID Timepoints->LCMS Kinetics Determine Degradation Kinetics HPLC->Kinetics Identify Identify Degradation Products LCMS->Identify

Caption: Workflow for stability testing of luteolinidin chloride.

troubleshooting_logic Start Inconsistent Experimental Results? Check_Storage Check Stock Solution Storage & Age Start->Check_Storage Check_Conditions Evaluate Experimental Conditions (pH, Temp, Light) Start->Check_Conditions Analyze_Purity Analyze Purity by HPLC Check_Storage->Analyze_Purity Suspicious Run_Control Run Control with Degraded Compound Check_Conditions->Run_Control Harsh Conditions Run_Control->Start If Interference, Modify Assay Analyze_Purity->Start If Degraded, Prepare Fresh

Caption: Troubleshooting logic for luteolinidin chloride experiments.

References

quality control measures for Luteolinidin chloride in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for Luteolinidin chloride in a research setting.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of Luteolinidin chloride.

ProblemPossible Cause(s)Recommended Solution(s)
HPLC Analysis: Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column contamination or degradation. - Sample overload. - Co-elution with an impurity.- Adjust the mobile phase pH with 0.1% formic acid to ensure the analyte is in a single ionic form. - Flush the column with a strong solvent like methanol or acetonitrile. If the problem persists, replace the column. - Reduce the injection volume or dilute the sample. - Optimize the gradient to improve separation.
HPLC Analysis: Inconsistent Retention Times - Fluctuations in mobile phase composition. - Inadequate column equilibration. - Pump malfunction or leaks. - Temperature variations.- Prepare fresh mobile phase and ensure proper mixing and degassing. - Equilibrate the column with the initial mobile phase for at least 15-20 minutes before injection. - Check for leaks in the HPLC system, particularly around pump seals and fittings. - Use a column oven to maintain a consistent temperature.
HPLC Analysis: Extraneous Peaks (Ghost Peaks) - Contamination from the sample, solvent, or HPLC system. - Carryover from a previous injection. - Air bubbles in the detector.- Use high-purity solvents and freshly prepared samples. - Run a blank gradient to identify the source of contamination. - Implement a needle wash step between injections. - Purge the detector to remove air bubbles.
NMR Analysis: Broad or Unresolved Peaks - Poor sample solubility. - Presence of paramagnetic impurities. - High sample viscosity.- Ensure complete dissolution in DMSO-d6, using sonication if necessary. - Filter the sample to remove any particulate matter. - Use a lower sample concentration.
Inaccurate Quantification - Instability of Luteolinidin chloride in the chosen solvent. - Inaccurate standard preparation. - Non-linearity of the detector response.- Prepare solutions fresh and protect from light. Luteolinidin chloride is more stable in acidic conditions. - Use a calibrated analytical balance and high-purity reference standard. - Prepare a calibration curve with at least five concentration points to ensure linearity.

Frequently Asked Questions (FAQs)

Product Specifications and Handling

  • What is the expected purity of Luteolinidin chloride? Purity levels for Luteolinidin chloride from commercial suppliers are typically high, often exceeding 98% as determined by HPLC.[1] However, it is crucial to verify the purity of each new batch with a certificate of analysis or by in-house testing.

  • How should I store Luteolinidin chloride? For long-term storage, Luteolinidin chloride powder should be kept at -20°C in a tightly sealed container, protected from light and moisture. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months.[2]

  • What is the solubility of Luteolinidin chloride? Luteolinidin chloride is soluble in DMSO at a concentration of 50 mg/mL.[2][3] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.

Experimental Protocols

  • What is a recommended HPLC method for purity analysis? A reverse-phase HPLC method using a C18 column is suitable for analyzing Luteolinidin chloride. A gradient elution with a mobile phase consisting of acetonitrile and water, both acidified with 0.1% formic acid, is recommended. Detection is typically performed at approximately 520 nm.

  • How should I prepare a sample for NMR analysis? For ¹H and ¹³C NMR analysis, dissolve Luteolinidin chloride in deuterated dimethyl sulfoxide (DMSO-d6). Ensure the sample is fully dissolved before analysis.

  • How can I assess the stability of Luteolinidin chloride? Stability can be assessed using a stability-indicating HPLC method. This involves subjecting the compound to forced degradation conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The degradation products are then separated and quantified by HPLC to determine the stability of the parent compound. 3-deoxyanthocyanidins like Luteolinidin are known to be more stable to changes in pH compared to other anthocyanins.

Quantitative Data Summary

Purity and Storage of Luteolinidin Chloride

ParameterValueReference
Purity (HPLC)>98%[1]
Storage (Powder)-20°C, protected from light and moisture[2]
Storage (Stock Solution in DMSO)-80°C (up to 6 months)[2]
Solubility (DMSO)50 mg/mL[2][3]

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of Luteolinidin chloride. Optimization may be required based on the specific instrumentation and column used.

  • Instrumentation: HPLC system with a PDA or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 520 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL stock solution of Luteolinidin chloride in DMSO. Dilute with the initial mobile phase to a final concentration of 50 µg/mL.

2. Nuclear Magnetic Resonance (NMR) for Structural Confirmation

This protocol outlines the steps for acquiring ¹H NMR spectra for structural verification.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Sample Preparation: Dissolve 5-10 mg of Luteolinidin chloride in approximately 0.7 mL of DMSO-d6 in an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64 (adjust for desired signal-to-noise).

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual DMSO peak at ~2.50 ppm.

3. Stability Study under Forced Degradation

This protocol describes a forced degradation study to assess the stability of Luteolinidin chloride.

  • Sample Preparation: Prepare a 1 mg/mL solution of Luteolinidin chloride in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions (perform in parallel with a control sample protected from stress):

    • Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and incubate at room temperature for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solution at 80°C for 48 hours.

    • Photodegradation: Expose the solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

  • Analysis: At specified time points, withdraw an aliquot, neutralize if necessary, and analyze by the developed HPLC method to determine the percentage of Luteolinidin chloride remaining and the formation of any degradation products.

Visualizations

Quality_Control_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Evaluation & Decision cluster_3 Final Disposition A Receive Luteolinidin Chloride Batch B Visual Inspection (Color, Form) A->B C Documentation Review (CoA) B->C D Purity Analysis (HPLC) C->D E Identity Confirmation (NMR) D->E F Solubility Test E->F G Compare Results to Specifications F->G H Pass/Fail Decision G->H I Release for Research Use H->I Pass J Quarantine & Reject H->J Fail

Caption: Workflow for Luteolinidin Chloride Quality Control.

HPLC_Troubleshooting_Logic Start Abnormal HPLC Chromatogram Q1 Peak Shape Issue? Start->Q1 Q2 Retention Time Shift? Q1->Q2 No A1 Check Mobile Phase pH & Column Integrity Q1->A1 Yes Q3 Extraneous Peaks? Q2->Q3 No A2 Check Pump, Leaks & Column Equilibration Q2->A2 Yes A3 Run Blank Gradient & Check for Carryover Q3->A3 Yes End Problem Resolved Q3->End No A1->End A2->End A3->End

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of Luteolinidin Chloride and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacities of Luteolinidin chloride and Quercetin, two flavonoids with significant therapeutic potential. By presenting available experimental data, detailing assay methodologies, and visualizing relevant biological pathways, this document aims to inform research and development in the fields of pharmacology and nutritional science.

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Flavonoids, a class of polyphenolic compounds found in plants, are renowned for their potent antioxidant properties. This guide focuses on a comparative analysis of two such flavonoids: Luteolinidin chloride, a deoxyanthocyanidin, and Quercetin, a flavonol ubiquitously found in fruits and vegetables. Understanding their relative antioxidant efficacies is crucial for the development of novel therapeutic strategies targeting oxidative stress-related conditions.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies quantifying the antioxidant capacity of Luteolinidin chloride against Quercetin using standardized assays are limited in publicly available literature. However, by compiling data from various studies, we can provide an overview of their individual antioxidant potentials. The following table summarizes the 50% inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as Oxygen Radical Absorbance Capacity (ORAC) values.

Note: The data presented below is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Antioxidant AssayLuteolinidin ChlorideQuercetinReference Compound
DPPH Radical Scavenging Activity (IC50) Data not readily available in cited literature.4.36 ± 0.10 µM[1]Ascorbic Acid: ~9.53 µg/mL[2]
19.17 µg/mL[2]
19.3 µM[3]
47.20 µM[4]
ABTS Radical Scavenging Activity (IC50) Data not readily available in cited literature.1.89 ± 0.33 µg/mL[5]
Oxygen Radical Absorbance Capacity (ORAC) Data not readily available in cited literature.ORAC-PGR index: 11.5 ± 0.4[6]Trolox is the standard.

Luteolinidin Chloride: A Potent Bioactive Compound

While specific IC50 and ORAC values for Luteolinidin chloride are not widely published, its antioxidant activity is acknowledged. It is a known potent inhibitor of CD38, an enzyme that consumes NAD+. By inhibiting CD38, Luteolinidin chloride can indirectly enhance cellular defense mechanisms against oxidative stress.[7] Its primary mode of action is attributed to its ability to scavenge reactive oxygen species and mitigate oxidative stress within biological systems.[8]

Quercetin: A Well-Established Antioxidant

Quercetin is a well-researched flavonoid with demonstrated strong antioxidant properties.[9][10] Its ability to scavenge a wide range of free radicals is well-documented through various in vitro and in vivo studies.[11]

Experimental Protocols

The following are generalized protocols for the three most common antioxidant capacity assays. Specific experimental parameters may vary between studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance at a characteristic wavelength (typically around 517 nm) is measured.

General Procedure:

  • A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Various concentrations of the test compound (Luteolinidin chloride or Quercetin) and a standard antioxidant (e.g., Ascorbic Acid or Trolox) are prepared.

  • The test compound solutions are mixed with the DPPH solution.

  • The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solutions is measured using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: The ABTS•+ chromophore, which has a characteristic blue-green color, is generated by the oxidation of ABTS. In the presence of an antioxidant, the colored radical is reduced, and the decrease in absorbance at a specific wavelength (e.g., 734 nm) is measured.

General Procedure:

  • The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent (e.g., potassium persulfate).

  • The ABTS•+ solution is diluted to a specific absorbance value.

  • Various concentrations of the test compound and a standard are added to the ABTS•+ solution.

  • After a set incubation time, the absorbance is measured.

  • The percentage of inhibition is calculated, and the IC50 value is determined.[5]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by a peroxyl radical generator.

Principle: A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), induces the decay of a fluorescent probe (e.g., fluorescein). The antioxidant's capacity to inhibit this decay is measured over time. The result is expressed as Trolox Equivalents (TE).

General Procedure:

  • Solutions of the fluorescent probe, the test compound, and a standard (Trolox) are prepared in a multi-well plate.

  • The plate is incubated at a controlled temperature.

  • The AAPH solution is added to initiate the reaction.

  • The fluorescence decay is monitored kinetically using a microplate reader.

  • The area under the fluorescence decay curve (AUC) is calculated, and the ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard.[6]

Antioxidant Signaling Pathways

Both Luteolinidin chloride and Quercetin exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes.

Quercetin's Antioxidant Signaling Pathways

Quercetin is known to influence several key signaling pathways to enhance the cellular antioxidant defense system. These include:

  • Nrf2-ARE Pathway: Quercetin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).

  • MAPK Pathway: Quercetin can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cellular responses to oxidative stress.

  • PI3K/Akt Pathway: This pathway, involved in cell survival and proliferation, can also be influenced by Quercetin to promote cellular resilience against oxidative damage.

Quercetin_Signaling ROS Oxidative Stress (ROS) Quercetin Quercetin ROS->Quercetin Scavenged by Nrf2 Nrf2 Quercetin->Nrf2 Activates MAPK MAPK Pathway Quercetin->MAPK Modulates PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt Modulates ARE ARE Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes CellularProtection Cellular Protection MAPK->CellularProtection PI3K_Akt->CellularProtection

Caption: Quercetin's antioxidant signaling pathways.

Luteolinidin Chloride's Potential Antioxidant Signaling Pathways

While the specific signaling pathways modulated by Luteolinidin chloride are less extensively studied, it is plausible that, as a flavonoid, it shares similar mechanisms with related compounds like luteolin. Luteolin is known to activate the Nrf2 pathway, a key regulator of cellular antioxidant defenses.[12] Therefore, it is hypothesized that Luteolinidin chloride may also exert its antioxidant effects through the modulation of the Nrf2-ARE pathway, leading to the upregulation of protective enzymes. Its inhibitory effect on CD38 also suggests a role in preserving NAD(P)(H) levels, which are crucial for maintaining the cellular redox balance.[7]

Luteolinidin_Signaling Luteolinidin Luteolinidin Chloride ROS Oxidative Stress (ROS) Luteolinidin->ROS Scavenges Nrf2_pathway Nrf2-ARE Pathway (Hypothesized) Luteolinidin->Nrf2_pathway Activates? CD38 CD38 Luteolinidin->CD38 Inhibits AntioxidantEnzymes Antioxidant Enzymes Nrf2_pathway->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes NAD NAD(P)(H) Pool CD38->NAD Depletes CellularProtection Cellular Protection NAD->CellularProtection Maintains Redox Balance

Caption: Potential antioxidant mechanisms of Luteolinidin chloride.

Experimental Workflow

The general workflow for assessing and comparing the antioxidant capacity of compounds like Luteolinidin chloride and Quercetin involves several key stages, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SamplePrep Sample Preparation (Luteolinidin & Quercetin) DPPH_Assay DPPH Assay SamplePrep->DPPH_Assay ABTS_Assay ABTS Assay SamplePrep->ABTS_Assay ORAC_Assay ORAC Assay SamplePrep->ORAC_Assay ReagentPrep Reagent Preparation (DPPH, ABTS, ORAC) ReagentPrep->DPPH_Assay ReagentPrep->ABTS_Assay ReagentPrep->ORAC_Assay Absorbance Spectrophotometric Measurement DPPH_Assay->Absorbance ABTS_Assay->Absorbance Fluorescence Fluorescence Measurement ORAC_Assay->Fluorescence IC50_Calc IC50 Calculation Absorbance->IC50_Calc TEAC_Calc TEAC Calculation Fluorescence->TEAC_Calc Comparison Comparative Analysis IC50_Calc->Comparison TEAC_Calc->Comparison

Caption: General workflow for antioxidant capacity assessment.

Conclusion

Both Luteolinidin chloride and Quercetin are promising flavonoids with significant antioxidant potential. Quercetin's antioxidant capacity is well-established and quantified through various standard assays. While direct comparative quantitative data for Luteolinidin chloride is less available, its known biological activities, particularly as a CD38 inhibitor, suggest a potent role in mitigating oxidative stress. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacies and inform their potential applications in therapeutic interventions for oxidative stress-related diseases. The information and methodologies provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of these important natural compounds.

References

Luteolinidin Chloride: A Comparative Guide to its Cardioprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

Luteolinidin chloride, a member of the flavonoid family, has demonstrated notable potential as a cardioprotective agent. This guide provides a comprehensive comparison of its efficacy and mechanisms of action, supported by experimental data, to inform researchers, scientists, and drug development professionals. The focus is on its role in mitigating ischemia/reperfusion (I/R) injury, a critical concern in cardiovascular medicine.

Comparative Efficacy in Cardioprotection

Luteolinidin and its related compound, luteolin, have been shown to confer significant protection to the heart muscle during I/R events. Experimental models consistently demonstrate a reduction in infarct size and improved cardiac function upon treatment.

Quantitative Analysis of Cardioprotective Effects

The following table summarizes key quantitative data from studies investigating the cardioprotective effects of luteolinidin and luteolin.

CompoundModelKey ParameterResultReference
Luteolinidin Isolated rat hearts (ex vivo)Infarct Size (% of left ventricle)Vehicle: >30%Luteolinidin (50 µM): <16%[1]
Luteolinidin Isolated rat hearts (ex vivo)Cardiac Contractile Function RecoveryDose-dependent improvement with 5, 15, 25, and 50 µM concentrations[1]
Luteolin Rat model of I/R (in vivo)Myocardial Infarct SizeSignificantly decreased with luteolin administration[2]
Luteolin Rat model of I/R (in vivo)LDH ReleaseSignificantly decreased with luteolin administration[2]
Luteolin Rat cardiomyocytes (in vitro)Cell ViabilitySubstantially increased with luteolin treatment during simulated I/R[3]
Luteolin Mouse model of hepatic I/RInflammatory Cytokines (TNF-α, IL-1β, IL-6)Dose-dependent decrease with luteolin pretreatment (25 and 50 mg/kg)[4]
Luteolin Mouse model of cerebral I/RBrain InfarctionAlleviated with luteolin treatment[5]

Mechanistic Insights: Signaling Pathways and Cellular Processes

The cardioprotective effects of luteolinidin and luteolin are attributed to their modulation of several key signaling pathways and cellular processes that are crucial in the pathophysiology of I/R injury.

Key Signaling Pathways

Signaling_Pathways cluster_Ischemia Ischemia/Reperfusion Injury cluster_Luteolinidin Luteolinidin Chloride cluster_Pathways Signaling Pathways cluster_Effects Cellular Effects I/R I/R PI3K/Akt PI3K/Akt I/R->PI3K/Akt Downregulates MAPKs MAPKs I/R->MAPKs Activates Apoptosis Apoptosis I/R->Apoptosis Induces Inflammation Inflammation I/R->Inflammation Induces Oxidative_Stress Oxidative_Stress I/R->Oxidative_Stress Induces Luteolinidin Luteolinidin Luteolinidin->PI3K/Akt Activates Luteolinidin->MAPKs Modulates cGMP/PKG cGMP/PKG Luteolinidin->cGMP/PKG Activates CD38 CD38 Luteolinidin->CD38 Inhibits Luteolinidin->Inflammation Inhibits Luteolinidin->Oxidative_Stress Reduces PI3K/Akt->Apoptosis Inhibits MAPKs->Apoptosis Regulates cGMP/PKG->Apoptosis Inhibits NAD(P)(H)_Preservation NAD(P)(H)_Preservation CD38->NAD(P)(H)_Preservation Leads to

Luteolinidin and luteolin have been shown to activate pro-survival signaling pathways such as the PI3K/Akt and cGMP/PKG pathways.[6] These pathways are known to inhibit apoptosis and promote cell survival.[6] Conversely, they modulate the MAPKs signaling pathway, which is involved in regulating apoptosis in myocardial cells.[6]

A key and more specific mechanism for luteolinidin is its potent inhibition of CD38.[1] This inhibition leads to the preservation of NAD(P)(H) levels, which are critical for cellular energy metabolism and redox balance, particularly during the metabolic stress of I/R.[1]

Experimental Protocols

The validation of luteolinidin's cardioprotective effects relies on established experimental models and assays.

Ischemia/Reperfusion Models
  • In Vivo Models: A common approach involves the temporary occlusion of a coronary artery in an animal model, such as a rat or mouse, followed by reperfusion. For instance, a model of middle cerebral artery occlusion (MCAO) is used to study cerebral I/R, which shares pathophysiological mechanisms with cardiac I/R.[5][7]

  • Ex Vivo Models: Isolated hearts are perfused in a Langendorff apparatus, allowing for controlled global ischemia and reperfusion, and the assessment of cardiac function without systemic influences.[1]

  • In Vitro Models: Cardiomyocyte cell lines (e.g., H9c2) or primary cardiomyocytes are subjected to simulated ischemia (e.g., by oxygen-glucose deprivation) followed by reperfusion to study cellular and molecular mechanisms.[8]

Key Experimental Assays
  • Infarct Size Measurement: Following I/R, the heart is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains pale, allowing for quantification of the infarct size as a percentage of the total ventricular area.[2][5]

  • Assessment of Apoptosis:

    • TUNEL Staining: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections.[5]

    • Western Blotting: The expression levels of key apoptotic proteins, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2, as well as cleaved caspases (e.g., caspase-3 and -9), are quantified.[4][8] An increased Bcl-2/Bax ratio is indicative of reduced apoptosis.[8][9]

  • Measurement of Inflammatory Markers: The expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 can be measured at both the mRNA (qRT-PCR) and protein (Western blot, IHC) levels in heart tissue.[4][9]

  • Cardiac Enzyme Release: The levels of lactate dehydrogenase (LDH) in the coronary effluent (ex vivo) or serum (in vivo) are measured as an indicator of myocardial cell damage.[2][8]

Experimental_Workflow cluster_Model Experimental Model cluster_Intervention Intervention cluster_Analysis Analysis Model In Vivo (e.g., Rat/Mouse) Ex Vivo (Isolated Heart) In Vitro (Cardiomyocytes) Treatment Luteolinidin Chloride or Vehicle Control Model->Treatment IR Ischemia/Reperfusion Treatment->IR Infarct_Size Infarct Size (TTC Staining) IR->Infarct_Size Function Cardiac Function IR->Function Apoptosis Apoptosis Assays (TUNEL, Western Blot) IR->Apoptosis Inflammation Inflammatory Markers (qRT-PCR, Western Blot) IR->Inflammation Enzymes Enzyme Release (LDH) IR->Enzymes

Comparison with Other Flavonoids

Luteolinidin belongs to the broad class of flavonoids, many of which exhibit cardioprotective properties.[10] Other notable flavonoids with similar effects include quercetin, catechin, and kaempferol.[11] The cardioprotective mechanisms of flavonoids are generally attributed to their antioxidant, anti-inflammatory, and anti-platelet aggregation effects.[10][11] They can scavenge reactive oxygen species (ROS), inhibit enzymes involved in ROS production, and modulate signaling pathways that regulate inflammation and apoptosis.[11]

While many flavonoids share these general mechanisms, the specific potency and primary molecular targets can differ. For instance, the direct and potent inhibition of CD38 appears to be a more distinct mechanism for luteolinidin.[1] Further head-to-head comparative studies are needed to definitively establish the relative efficacy of luteolinidin chloride against other flavonoids in various models of cardiac injury.

References

A Comparative Analysis of Luteolin and Luteolinidin Chloride Effects Across Diverse Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research on Luteolinidin chloride is limited. This guide focuses primarily on the extensively studied flavonoid, Luteolin, due to the wealth of available data. The information presented herein for Luteolin provides a framework for the types of cross-validation studies that would be beneficial for characterizing the bioactivity of Luteolinidin chloride. A single data point comparing the effects of Luteolinidin chloride and Luteolin on cell viability is included where available.

This guide provides a comparative overview of the biological effects of the flavonoid Luteolin across various cell models, with a specific focus on its anti-cancer, anti-inflammatory, and antioxidant properties. The content is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and detailed protocols.

Data Presentation: Comparative Effects of Luteolin

The biological activity of Luteolin has been observed in numerous cell lines, primarily demonstrating cytotoxic effects against cancer cells while showing minimal impact on normal cells[1]. Its efficacy varies depending on the cell type and the specific molecular pathways involved.

Table 1: Anti-proliferative Effects of Luteolin and Luteolinidin Chloride in Various Cell Models
CompoundCell LineCell TypeEffectConcentrationCitation
Luteolin HT-29Human Colon CancerIC50 (50% growth inhibition)~50 µg/mL[1]
FHCNormal Human ColonNo significant cytotoxic effect50 µg/mL[1]
MCF-7Human Breast CancerInduces apoptosis and cell cycle arrestNot specified[2]
HeLaHuman Cervical CancerDecreases proliferation, induces apoptosisNot specified[3]
NCI-ADR/RESMultidrug Resistant Ovarian CancerInduces apoptosisNot specified[4]
MCF-7/MitoRMultidrug Resistant Breast CancerInduces apoptosisNot specified[4]
LC540Rat Tumor Leydig CellsDecreased viability>25 µM[5]
Luteolinidin Chloride LC540Rat Tumor Leydig CellsDecreased viability>50 µM[5]
Table 2: Summary of Molecular Effects of Luteolin in Different Cell Models
Cell ModelPathway ModulatedKey Molecular ChangesOutcomeCitation
HT-29 (Colon Cancer) Intrinsic Apoptosis, MAPK↑ Bax/Bcl-2 ratio, ↑ Cytochrome c release, ↑ Caspase-9/3 activation, ↑ p38/JNK activationApoptosis[1][6]
MCF-7 (Breast Cancer) Extrinsic & Intrinsic Apoptosis↑ DR5, ↑ Caspase-8/9/3 activation, ↓ Bcl-2, ↑ Bax, ↓ Mitochondrial Membrane PotentialApoptosis, Cell Cycle Arrest[2]
HeLa (Cervical Cancer) Akt/mTOR, MAPK↓ Akt/mTOR phosphorylation, ↓ p38/ERK phosphorylationApoptosis, Anti-proliferation[3]
Mouse Alveolar Macrophages NF-κB, AP-1↓ IκB-α degradation, ↓ NF-κB & AP-1 DNA binding, ↓ iNOS, COX-2, TNF-α, IL-6Anti-inflammatory[7][8]
HCT116 (Colon Cancer) Nrf2/ARE↑ Nrf2, HO-1, NQO1 expression, ↓ DNMT/HDAC activityAntioxidant, Anti-proliferation[9]
Rat Liver (in vivo) Nrf2/NF-κB/p53↑ Nrf2, HO-1, NQO1; ↓ NF-κB, p53Hepatoprotective, Antioxidant[10]

Signaling Pathways Modulated by Luteolin

Luteolin exerts its effects by modulating several key cellular signaling pathways. These include the induction of apoptosis in cancer cells, suppression of pro-inflammatory pathways, and activation of antioxidant responses.

Luteolin-Induced Apoptosis in Cancer Cells

Luteolin triggers programmed cell death in various cancer cell lines through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. It upregulates the expression of death receptors like DR5 and pro-apoptotic proteins such as Bax, while downregulating anti-apoptotic proteins like Bcl-2[2][6]. This leads to the activation of caspase cascades, culminating in apoptosis[1][2].

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Luteolin1 Luteolin DR5 Death Receptor 5 (DR5) Luteolin1->DR5 Upregulates Casp8 Caspase-8 DR5->Casp8 Activates Casp3 Caspase-3 Casp8->Casp3 Activates Luteolin2 Luteolin Bcl2 Bcl-2 Luteolin2->Bcl2 Downregulates Bax Bax Luteolin2->Bax Upregulates Mito Mitochondria Bcl2->Mito Inhibits Bax->Mito Promotes permeabilization CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Luteolin induces apoptosis via extrinsic and intrinsic pathways.

Anti-inflammatory Effects via NF-κB Inhibition

Luteolin demonstrates potent anti-inflammatory properties by inhibiting the NF-κB (nuclear factor-kappa B) signaling pathway[7][11]. It prevents the degradation of IκB-α, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the NF-κB p65 subunit[7][8]. This suppression leads to a decrease in the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and various interleukins[7][12].

G cluster_nuc Nucleus LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK IkB IκB-α IKK->IkB Phosphorylates (for degradation) Luteolin Luteolin Luteolin->IKK Inhibits NFkB_IkB NF-κB IκB-α IkB->NFkB_IkB Sequesters in cytoplasm NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates to Nucleus Nucleus Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Activates

Caption: Luteolin inhibits the NF-κB inflammatory pathway.

Antioxidant Effects via Nrf2 Activation

Luteolin activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway, a key regulator of cellular defense against oxidative stress[13][14]. Luteolin can promote the nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes[9]. This induces the expression of phase II detoxifying and antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), thereby protecting cells from oxidative damage[9][10].

G cluster_nuc Nucleus Luteolin Luteolin Nrf2_Keap1 Nrf2 Keap1 Luteolin->Nrf2_Keap1 Promotes dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocates to Nucleus Nrf2_Keap1->Keap1 Degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Cytoprotective Gene Expression (HO-1, NQO1) ARE->Genes Activates

Caption: Luteolin activates the Nrf2 antioxidant pathway.

Experimental Protocols

Standardized protocols are crucial for the cross-validation of findings. Below are methodologies for key assays used to evaluate the effects of compounds like Luteolinidin chloride.

General Experimental Workflow

The typical workflow for assessing the bioactivity of a test compound involves cell culture, treatment, and subsequent analysis using various assays to measure effects on viability, protein levels, and gene expression.

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results Culture 1. Cell Culture (Select Cell Lines) Treatment 2. Treatment (Add Luteolinidin/Luteolin) Culture->Treatment Viability 3a. Cell Viability (MTT Assay) Treatment->Viability Protein 3b. Protein Analysis (Western Blot) Treatment->Protein Gene 3c. Gene Expression (qPCR) Treatment->Gene Data 4. Data Analysis & Interpretation Viability->Data Protein->Data Gene->Data

Caption: General workflow for in vitro compound testing.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[15][16]. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals[16].

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., Luteolinidin chloride) and appropriate controls (vehicle, untreated). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of about 0.5 mg/mL[17]. Incubate at 37°C for 2-4 hours, until a purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals[16][17].

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader[16].

  • Data Analysis: Subtract the background absorbance from a media-only control. Cell viability is expressed as a percentage relative to the untreated control cells.

Protein Expression Analysis (Western Blot)

Western blotting is a technique used to detect specific proteins in a sample[18]. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then detecting the target protein using specific antibodies.

Protocol:

  • Sample Preparation: Treat cells as described above. After treatment, wash cells with cold 1X PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors[19].

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA assay) to ensure equal loading[19].

  • Gel Electrophoresis: Denature the protein samples by boiling them in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and separate them by electrophoresis[20].

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose)[19].

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding[20].

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation[20].

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[18].

  • Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

qPCR is a highly sensitive technique used to measure the amount of a specific mRNA transcript, allowing for the quantification of gene expression[21][22].

Protocol:

  • RNA Extraction: Following cell treatment, harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit)[23]. Treat with DNase to remove any contaminating genomic DNA[23].

  • Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and primers (e.g., oligo(dT) or random hexamers)[23].

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. Each reaction should include the cDNA template, forward and reverse primers for the gene of interest, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)[23][24]. Include no-template controls (NTC) to check for contamination and no-RT controls to check for genomic DNA contamination[21].

  • qPCR Amplification: Run the plate in a real-time PCR machine. A typical program includes an initial denaturation step, followed by ~40 cycles of denaturation, annealing, and extension[22]. The instrument records fluorescence at each cycle.

  • Data Analysis: Determine the threshold cycle (Ct) for each sample. The Ct value is inversely proportional to the initial amount of target template[23]. Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative fold change in gene expression using a method like the 2-ΔΔCt method.

References

A Comparative Analysis of Luteolinidin Chloride from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Luteolinidin chloride, a member of the 3-deoxyanthocyanidin class of flavonoids, has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. This guide provides a comparative analysis of Luteolinidin chloride from its primary natural sources, with a focus on quantitative data, experimental protocols for extraction and purification, and its influence on key biological signaling pathways. While Sorghum bicolor stands out as the most extensively studied and quantified source, this document also explores the presence of Luteolinidin chloride in mosses and ferns, highlighting areas where further research is needed.

Quantitative Analysis of Luteolinidin Chloride Content

The concentration of Luteolinidin chloride varies significantly among different natural sources and even between genotypes of the same species. Sorghum bicolor has been the subject of numerous quantitative studies, revealing a wide range of Luteolinidin content. In contrast, while mosses and ferns are known to contain 3-deoxyanthocyanidins, specific quantitative data for Luteolinidin chloride in these botanicals is not extensively available in current literature.

Natural SourcePlant PartGenotype/SpeciesLuteolinidin Chloride ContentReference
Sorghum (Sorghum bicolor) GrainLiaoza-4897.18 µg/g[1][2]
GrainLiaonuo-1176.84 µg/g[1]
GrainLiaonian-382.05 µg/g[1]
GrainWhite Sorghum Seeds (Average)1.50 mg/g[3]
GrainBreeding Line JN 693.67 mg/g
GrainBreeding Line JN 362.01 mg/g
GrainBreeding Line IS81271.99 mg/g
GrainCultivar Wheatland1.37 mg/g
Mosses (Bryophyta) GametophyteBryum cryophilumContains Luteolinidin-5-diglucoside and Luteolinidin-5-monoglucoside (Quantitative data not specified)[4]
Ferns (Pteridophyta) Not SpecifiedVariousKnown to contain 3-deoxyanthocyanidins (Specific quantitative data for Luteolinidin not available)[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings and the development of standardized extraction procedures. Below are protocols for the extraction and purification of Luteolinidin chloride from its most well-documented source, Sorghum bicolor, and a generalized approach for its isolation from mosses based on available literature.

Extraction and Purification of Luteolinidin Chloride from Sorghum bicolor

This protocol is based on optimized solvent extraction methods for 3-deoxyanthocyanidins from sorghum grains.[1][2]

1. Sample Preparation:

  • Dry the Sorghum bicolor grains to a constant weight.

  • Grind the dried grains into a fine powder using a high-speed multifunctional crusher.

  • Store the resulting powder in a desiccator until extraction.

2. Extraction:

  • Solvent System: Prepare an extraction solvent of 1% hydrochloric acid in methanol (v/v).

  • Solid-to-Liquid Ratio: Mix the sorghum powder with the extraction solvent at a ratio of 1:20 (g/mL).

  • Extraction Conditions: Conduct the extraction at 40°C for 130 minutes with continuous agitation.

  • Separation: After extraction, centrifuge the mixture to separate the supernatant from the solid residue. Collect the supernatant.

  • Re-extraction: Repeat the extraction process on the residue to ensure maximum yield.

3. Purification:

  • Solvent Removal: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: The crude extract can be further purified using column chromatography. A common method involves using a non-polar stationary phase (like C18) and eluting with a gradient of acidified water and methanol.

  • High-Performance Liquid Chromatography (HPLC): For high purity, the fractions containing Luteolinidin are collected and subjected to preparative HPLC.

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile is commonly employed.

    • Detection: Luteolinidin can be detected at approximately 480-520 nm.

  • Compound Identification: The purified compound is identified and its purity confirmed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Isolation of Luteolinidin Glucosides from Mosses (e.g., Bryum cryophilum)

This protocol is adapted from the methodology described for the isolation of Luteolinidin glucosides from Bryum cryophilum.[4]

1. Sample Preparation:

  • Air-dry the moss material.

  • Chop the dried moss into small pieces.

2. Extraction:

  • Solvent System: Use a mixture of methanol and concentrated hydrochloric acid (e.g., 35:1 v/v).

  • Extraction Conditions: Immerse the chopped moss in the solvent and keep at a low temperature (e.g., 0°C) overnight.

  • Filtration: Filter the mixture to collect the extract. Repeat the extraction on the plant residue.

3. Separation and Purification:

  • Concentration: Combine the extracts and concentrate them under a vacuum at a low temperature (30-40°C).

  • Solvent Partitioning: Extract the concentrated solution with petroleum ether and ethyl acetate to remove non-polar and less polar impurities.

  • Paper Chromatography: Apply the resulting methanolic solution to Whatman No. 3 MM filter paper.

    • Developing Solvent: Use the upper phase of a butanol-2 N HCl (1:1 v/v) mixture.

    • Elution: The separated bands corresponding to Luteolinidin glucosides can be cut out and eluted with the extraction solvent.

  • Hydrolysis (for aglycone): To obtain Luteolinidin chloride from its glycosides, the purified glycosides can be hydrolyzed with a stronger acid (e.g., 2N HCl) by heating.

  • Purification of Aglycone: The resulting Luteolinidin can be purified using similar chromatographic techniques as described for sorghum.

Mandatory Visualizations

Experimental Workflow for Luteolinidin Chloride Extraction

ExtractionWorkflow cluster_Sorghum Sorghum bicolor cluster_Moss Moss (e.g., Bryum cryophilum) cluster_Purification Purification Sorghum_Grains Sorghum Grains Grinding Grinding Sorghum_Grains->Grinding Sorghum_Powder Sorghum Powder Grinding->Sorghum_Powder Extraction Solvent Extraction (HCl/Methanol, 40°C) Sorghum_Powder->Extraction Crude_Extract_S Crude Extract Extraction->Crude_Extract_S Column_Chromatography Column Chromatography Crude_Extract_S->Column_Chromatography From Sorghum Moss_Sample Dried Moss Chopping Chopping Moss_Sample->Chopping Moss_Chopped Chopped Moss Chopping->Moss_Chopped Cold_Extraction Cold Extraction (HCl/Methanol, 0°C) Moss_Chopped->Cold_Extraction Crude_Extract_M Crude Extract Cold_Extraction->Crude_Extract_M Crude_Extract_M->Column_Chromatography From Moss HPLC Preparative HPLC Column_Chromatography->HPLC Luteolinidin_Chloride Pure Luteolinidin Chloride HPLC->Luteolinidin_Chloride

Caption: General workflow for the extraction and purification of Luteolinidin chloride.
Signaling Pathway Influenced by Luteolinidin

Luteolinidin, like its structural analog luteolin, is known to modulate various signaling pathways involved in cellular processes such as inflammation, apoptosis, and oxidative stress. One such pathway is the SIRT3/AMPK/mTOR signaling cascade, which is crucial for mitochondrial health and cellular energy homeostasis.

SignalingPathway Luteolinidin Luteolinidin Chloride SIRT3 SIRT3 Luteolinidin->SIRT3 Activates AMPK AMPK SIRT3->AMPK Activates Mitochondrial_Function Improved Mitochondrial Function SIRT3->Mitochondrial_Function Oxidative_Stress Reduced Oxidative Stress SIRT3->Oxidative_Stress mTOR mTOR AMPK->mTOR Inhibits Apoptosis Inhibition of Apoptosis mTOR->Apoptosis Suppression leads to

Caption: Luteolinidin's potential role in the SIRT3/AMPK/mTOR signaling pathway.

Concluding Remarks

This comparative guide underscores that while Sorghum bicolor is a well-documented and rich source of Luteolinidin chloride, other natural sources like mosses and ferns present an untapped potential that warrants further investigation. The provided data and protocols for sorghum can serve as a benchmark for future studies on these alternative sources. The development of standardized methods for quantification and extraction from a wider range of botanicals will be instrumental in advancing the research and potential applications of this promising bioactive compound. For researchers in drug development, the modulation of critical signaling pathways by Luteolinidin highlights its potential as a lead compound for various therapeutic areas.

References

Luteolinidin Chloride vs. Resveratrol: A Comparative Guide to Oxidative Stress Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathogenesis of numerous diseases. Consequently, the identification and characterization of potent antioxidant compounds are of significant interest in the development of novel therapeutic strategies. This guide provides a detailed comparison of two such compounds, luteolinidin chloride and resveratrol, focusing on their mechanisms of action and efficacy in protecting against oxidative stress, supported by experimental data.

Note on Luteolinidin Chloride: Direct comparative studies between luteolinidin chloride and resveratrol are limited in the current body of scientific literature. Luteolinidin is an anthocyanidin, and its chloride salt form is often used for experimental purposes. Due to the scarcity of data on luteolinidin chloride, this guide will utilize data from studies on luteolin, a structurally similar flavonoid, as a proxy to infer the potential antioxidant mechanisms and efficacy of luteolinidin. This assumption is based on their shared chemical features, which are crucial for antioxidant activity.

I. Overview of Antioxidant Properties

Both luteolinidin (via luteolin) and resveratrol are polyphenolic compounds renowned for their antioxidant capabilities. They can neutralize free radicals and modulate endogenous antioxidant defense systems. Their protective effects are attributed to their chemical structure, which allows them to donate electrons and scavenge ROS, and their ability to influence cellular signaling pathways involved in the oxidative stress response.

II. Comparative Efficacy: In Vitro Antioxidant Activity

The antioxidant capacity of these compounds has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.

CompoundAssayIC50 ValueSource
Luteolin-Phospholipid Complex DPPH28.33 µg/mL[1]
Resveratrol DPPH~2.2 µg/mL (increase from baseline)[2]
Resveratrol ABTS2 µg/mL[2]

Note: The provided IC50 for luteolin is for a phospholipid complex, which may influence its solubility and activity compared to the free form. The resveratrol DPPH value reflects a change and not a direct IC50, suggesting nuanced interpretation is necessary. Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.

III. Mechanisms of Action: Signaling Pathways

Both compounds exert their protective effects not only through direct radical scavenging but also by modulating key signaling pathways that regulate the cellular antioxidant response. A pivotal pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary regulator of cellular resistance to oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Luteolin's Activation of the Nrf2 Pathway

luteolin_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Luteolin Luteolin Keap1_Nrf2 Keap1-Nrf2 Complex Luteolin->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates transcription Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Antioxidant_Genes->Antioxidant_Enzymes Translation Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces

Caption: Luteolin-mediated activation of the Nrf2 signaling pathway.

Resveratrol's Activation of the Nrf2 Pathway

resveratrol_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Resveratrol Resveratrol Keap1_Nrf2 Keap1-Nrf2 Complex Resveratrol->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT, GPx) ARE->Antioxidant_Genes Activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces

Caption: Resveratrol-mediated activation of the Nrf2 signaling pathway.

Studies have shown that both luteolin and resveratrol can activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx)[3][4][5][6]. This enhancement of the endogenous antioxidant defense system is a key mechanism through which they protect cells from oxidative damage.

IV. Impact on Antioxidant Enzyme Activity

The protective effects of luteolinidin (via luteolin) and resveratrol are further evidenced by their ability to enhance the activity of crucial antioxidant enzymes.

EnzymeLuteolin EffectResveratrol Effect
Superoxide Dismutase (SOD) Increased activity[5][7]Increased activity[8][9]
Catalase (CAT) Increased activity[5][7]Increased activity[8][9]
Glutathione Peroxidase (GPx) Increased activity[5][7]Increased activity[8][9]

These enzymes play a critical role in detoxifying ROS. SOD converts superoxide radicals into hydrogen peroxide, which is then neutralized into water and oxygen by CAT and GPx. By boosting the activity of these enzymes, both compounds contribute to a more robust cellular defense against oxidative stress.

V. Experimental Protocols

To facilitate the replication and further investigation of the antioxidant properties of these compounds, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytoprotective effects of the compounds against oxidative stress-induced cell death.

mtt_assay_workflow start Seed cells in a 96-well plate pretreatment Pre-treat cells with Luteolinidin Chloride or Resveratrol start->pretreatment stress Induce oxidative stress (e.g., with H2O2) pretreatment->stress incubation1 Incubate for a specified period stress->incubation1 add_mtt Add MTT solution to each well incubation1->add_mtt incubation2 Incubate to allow formazan crystal formation add_mtt->incubation2 solubilize Add solubilizing agent (e.g., DMSO) incubation2->solubilize measure Measure absorbance at ~570 nm solubilize->measure end Calculate cell viability measure->end

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed cells (e.g., human umbilical vein endothelial cells - HUVECs) in a 96-well plate at a desired density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of luteolinidin chloride or resveratrol for a specified duration (e.g., 1-24 hours).

  • Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or oxidized low-density lipoprotein (ox-LDL) to the wells.[5][10]

  • Incubate the cells for a period sufficient to induce cell death in the control (stress-only) group (e.g., 24 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

Nrf2 Nuclear Translocation Analysis (Immunofluorescence)

This method visualizes the activation of the Nrf2 pathway by observing the movement of Nrf2 from the cytoplasm to the nucleus.

Protocol:

  • Grow cells on coverslips in a culture dish.

  • Treat the cells with luteolinidin chloride or resveratrol for a specific time.

  • Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

  • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

  • Incubate the cells with a primary antibody specific for Nrf2.

  • Wash the cells and then incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with a DNA-binding dye such as DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Increased fluorescence in the nucleus compared to the cytoplasm indicates Nrf2 activation.[4]

VI. Conclusion

For researchers and drug development professionals, both compounds represent promising candidates for further investigation as therapeutic agents for diseases with an underlying oxidative stress component. Future studies should focus on direct comparative analyses of luteolinidin chloride and resveratrol in various in vitro and in vivo models of oxidative stress to elucidate their relative efficacy and therapeutic potential.

References

Validating the Specificity of Luteolinidin Chloride for Tyrosinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Luteolinidin chloride's performance as a tyrosinase inhibitor against other well-established alternatives, supported by available experimental data. The following sections detail a quantitative comparison of inhibitory activities, a comprehensive experimental protocol for validation, and visualizations of the biochemical pathways and experimental workflows.

Quantitative Comparison of Tyrosinase Inhibitors

The inhibitory efficacy of Luteolinidin chloride and other known tyrosinase inhibitors is presented below. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency, with lower values indicating greater effectiveness. It is crucial to note that the IC50 values presented here are compiled from various studies and may not be directly comparable due to differing experimental conditions, such as the source of the tyrosinase enzyme (e.g., mushroom vs. human), substrate concentrations, pH, and temperature. For a definitive comparison, these compounds should be evaluated side-by-side under identical assay conditions.

CompoundTyrosinase SourceIC50 (µM)Inhibition TypeOff-Target Effects/Notes
Luteolinidin chloride Mushroom3.7[1][2][3][4]Competitive[1][4]Known to inhibit CD38 (Ki = 11.4 µM)[3]
Kojic Acid Mushroom18.25 - 121Mixed/Competitive[5]Generally used as a positive control in tyrosinase inhibition assays.[6]
Arbutin (β-arbutin) Mushroom~200 - 8400CompetitiveA naturally occurring hydroquinone glycoside.[7]
Hydroquinone Mushroom~10 - 100CompetitiveUse is restricted in some regions due to safety concerns.[7]

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay using L-DOPA

This protocol outlines a standard method for determining the tyrosinase inhibitory activity of a compound using L-DOPA as the substrate.

1. Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Test compound (e.g., Luteolinidin chloride)

  • Positive control (e.g., Kojic acid)

  • Solvent for compounds (e.g., Dimethyl sulfoxide - DMSO)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8.

  • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer to a final concentration of 1000-2000 U/mL. Store on ice.

  • L-DOPA Solution (10 mM): Dissolve L-DOPA in sodium phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh before use and protect it from light.

  • Test Compound and Control Solutions: Prepare stock solutions of the test compound and positive control (e.g., 10 mM in DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

3. Assay Procedure:

  • In a 96-well microplate, add the following to each well:

    • 140 µL of 0.1 M Sodium Phosphate Buffer (pH 6.8)

    • 20 µL of the test compound solution at various concentrations (or solvent for the control).

    • 20 µL of the Mushroom Tyrosinase solution.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm using a microplate reader.

  • Continue to record the absorbance at regular intervals (e.g., every minute) for 20-30 minutes.

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Tyrosinase Catalytic Pathway and Inhibition

This diagram illustrates the catalytic role of tyrosinase in melanin synthesis and the point of intervention for competitive inhibitors like Luteolinidin chloride.

Tyrosinase_Pathway cluster_tyrosinase Tyrosinase Catalysis cluster_inhibition Mechanism of Inhibition L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase (Monophenolase activity) Enzyme Tyrosinase (Active Site) Tyrosine->Enzyme Binding blocked Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Inhibitor Luteolinidin chloride (Competitive Inhibitor) Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->Inhibited_Complex Enzyme->Inhibited_Complex

Caption: Tyrosinase catalytic pathway and competitive inhibition.

Experimental Workflow for Validating Inhibitor Specificity

The following diagram outlines a logical workflow for assessing the specificity of a potential tyrosinase inhibitor.

Experimental_Workflow start Start: Identify Potential Tyrosinase Inhibitor (e.g., Luteolinidin chloride) primary_assay Primary Screen: In Vitro Tyrosinase Inhibition Assay start->primary_assay ic50_determination Determine IC50 Value and Inhibition Kinetics primary_assay->ic50_determination specificity_screen Specificity Screen: Assay against a panel of related enzymes (e.g., other polyphenol oxidases, structurally similar enzymes) ic50_determination->specificity_screen off_target_analysis Analyze Off-Target Effects: Compare IC50 values specificity_screen->off_target_analysis conclusion Conclusion: Validate Specificity of the Inhibitor off_target_analysis->conclusion

Caption: Workflow for assessing tyrosinase inhibitor specificity.

References

Safety Operating Guide

Proper Disposal Procedures for Luteolinidol Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of luteolinidol chloride in a laboratory setting. The following procedures are based on general best practices for non-hazardous chemical waste disposal. Researchers, scientists, and drug development professionals should always consult their institution's specific chemical hygiene plan and local regulations before proceeding.

Summary of Chemical Data for Disposal

Proper waste identification is the first step in safe disposal. The following table summarizes key identifiers for this compound.

PropertyValue
Chemical Name Luteolinidin chloride
CAS Number 1154-78-5
Molecular Formula C₁₅H₁₁O₅Cl
Hazard Classification This substance does not meet the criteria for classification as hazardous according to GHS.[1][2][3]
Physical State Solid, Powder

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the procedure for the disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE) Assessment:

  • Before handling the chemical waste, ensure you are wearing appropriate PPE.

  • Required PPE:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses or goggles.[2]

    • Laboratory coat.

2. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams, especially solvents or reactive chemicals.

  • Keep solid waste separate from liquid waste.

3. Packaging Solid this compound Waste:

  • Place any unused or expired solid this compound into a designated, sealable, and chemically compatible waste container.

  • The container should be in good condition and have a secure, screw-on cap.

  • Do not overfill the container; leave at least 10% headspace to prevent spills.

4. Packaging Contaminated Labware:

  • Collect any lab supplies, such as weighing paper, gloves, or wipes, that are contaminated with this compound.

  • Place these items in a clear plastic bag.[4]

  • Double-bag the waste to ensure containment.[4]

  • This bag should then be placed in a designated solid chemical waste container.

5. Labeling the Waste Container:

  • Label the waste container clearly. The label should include:

    • The full chemical name: "this compound".

    • The words "Non-Hazardous Waste for Disposal" (or as required by your institution).

    • The name and contact information of the generating laboratory/researcher.

    • The accumulation start date.

6. Storage of Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from general lab traffic and incompatible materials.

7. Arranging for Disposal:

  • Follow your institution's procedure for chemical waste pickup. This typically involves submitting a request through your Environmental Health and Safety (EHS) department.

  • Do not dispose of solid this compound in the regular trash unless explicitly permitted by your institution's EHS for this specific chemical.[1][2]

8. Disposal of Empty Containers:

  • Once the original this compound container is empty, deface or remove the original label.

  • Dispose of the empty container in the regular laboratory trash or recycling, in accordance with your institution's guidelines for empty chemical containers.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_solid Is the waste solid this compound? ppe->is_solid package_solid Package in a Labeled, Sealable Container is_solid->package_solid Yes is_contaminated Is it contaminated labware? is_solid->is_contaminated No store Store in Designated Satellite Accumulation Area package_solid->store package_contaminated Double-bag in clear plastic bags is_contaminated->package_contaminated Yes request_pickup Request Pickup via Institutional EHS is_contaminated->request_pickup No (e.g., empty container - follow separate protocol) package_contaminated->store store->request_pickup end End of Process request_pickup->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guidance for Handling Luteolinidol Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential safety and logistical information for the handling of Luteolinidol chloride, including detailed personal protective equipment (PPE) protocols and disposal plans.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1][2][3] The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.[1][2][4]Protects eyes from potential splashes or airborne particles.
Hand Protection Nitrile rubber gloves (NBR).[2][4] Thickness: >0.11 mm.[2][4] Breakthrough Time: >480 minutes (permeation: level 6).[2][4]Provides a chemical-resistant barrier to prevent skin contact.
Respiratory Protection P1 particulate filter device (EN 143), filtering at least 80% of airborne particles (white color code).[1][2][4]Necessary in situations where dust formation is likely to occur.[1][2][4]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.

Operational and Disposal Plans

Proper handling and disposal are critical for maintaining a safe laboratory environment. The following procedural guidance outlines the key steps for the operational workflow and waste management of this compound.

Handling and Storage:

  • Ventilation: Use in a well-ventilated area. Local and general ventilation should be employed.[1]

  • Storage: Store in a dry, cool place.[1] Keep container tightly sealed.

  • Hygiene: Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Accidental Release Measures:

  • Personnel: Evacuate personnel to safe areas.

  • Containment: Prevent further leakage or spillage if safe to do so. Keep the product away from drains and water courses.[3]

  • Cleanup: Take up the material mechanically and place it in appropriate containers for disposal.[2] For liquid spills, absorb with a finely-powdered liquid-binding material.[3]

  • Decontamination: Clean surfaces and equipment by scrubbing with alcohol.[3]

Disposal:

  • Product: Consult with appropriate local waste disposal experts for the disposal of the substance.[1] Do not empty into drains.[1]

  • Contaminated Packaging: Handle contaminated packages in the same way as the substance itself.[1] Completely emptied packages can be recycled.[1]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Experiment Cleanup A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh/Handle in a Well-Ventilated Area B->C D Perform Experiment C->D E Segregate Waste (Product vs. Contaminated PPE) D->E G Decontaminate Work Surfaces D->G F Dispose of Waste According to Local Regulations E->F I Wash Hands Thoroughly F->I H Remove and Dispose of PPE G->H H->I

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luteolinidol chloride
Reactant of Route 2
Luteolinidol chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.